VPhos Pd G3
Description
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Structure
2D Structure
Properties
Molecular Formula |
C45H57NO4PPdS+ |
|---|---|
Molecular Weight |
845.4 g/mol |
IUPAC Name |
tert-butyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]-phenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C31H41OP.C13H11N.CH4O3S.Pd/c1-29(2,3)22-20-25(30(4,5)6)28(26(21-22)32-10)24-18-14-15-19-27(24)33(31(7,8)9)23-16-12-11-13-17-23;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-21H,1-10H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
ALMMQXBGFQJPPL-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2[PH+](C3=CC=CC=C3)C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Foundational & Exploratory
VPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a powerful and versatile tool in modern organic synthesis. Its high stability, activity, and broad substrate scope have made it an indispensable catalyst for the construction of carbon-carbon and carbon-heteroatom bonds, which are critical transformations in the development of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in cross-coupling reactions. Detailed experimental protocols and mechanistic insights are presented to enable researchers to effectively utilize this advanced catalytic system.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, and the development of highly efficient and user-friendly precatalysts has been a key driver of this progress. The Buchwald group has been at the forefront of this field, introducing several generations of palladacycle precatalysts with increasing efficacy and stability. This compound belongs to the third generation of these catalysts, which are characterized by their air and moisture stability, obviating the need for glovebox techniques for reaction setup.[1] This precatalyst features the VPhos ligand, a sterically demanding and electron-rich biarylmonophosphine ligand that promotes high catalytic activity.
Chemical Structure and Properties
The this compound precatalyst is a palladium(II) complex featuring the VPhos ligand and a deprotonated 2-aminobiphenyl (B1664054) moiety. This structure ensures a facile in situ generation of the active monoligated Pd(0) species under reaction conditions.
Chemical Structure:
Physical and Chemical Properties:
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₄₆H₆₂NO₄PPdS | [2][3] |
| Molecular Weight | 862.45 g/mol | [2][3] |
| Appearance | Powder or crystals | [2] |
| Assay | ≥95% | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
Catalytic Applications
This compound is a versatile catalyst for a wide array of palladium-catalyzed cross-coupling reactions. Its effectiveness stems from the ability of the VPhos ligand to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.
Key Applications Include: [2][3]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides or triflates.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides or triflates.[1]
-
Negishi Coupling: Formation of C-C bonds between organozinc compounds and organic halides or triflates.
-
Heck Reaction: Formation of C-C bonds between alkenes and organic halides or triflates.
-
Hiyama Coupling: Formation of C-C bonds between organosilicon compounds and organic halides or triflates.
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides or triflates.
-
Stille Coupling: Formation of C-C bonds between organotin compounds and organic halides or triflates.
The catalyst has shown particular utility in the reductive coupling of non-aromatic heterocyclic alkyl bromides and in Negishi couplings when used with a surfactant system.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of any catalyst. Below is a representative protocol for a Buchwald-Hartwig amination reaction, a common application for this compound and related catalysts. This protocol is adapted from a procedure for the closely related XPhos ligand and is expected to provide a good starting point for optimization with this compound.[4][5]
Representative Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This procedure describes the coupling of 4-chlorotoluene (B122035) with morpholine.
Materials:
-
This compound (or a related G3 precatalyst)
-
Aryl Halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound precatalyst (e.g., 0.01-2 mol%) and the base (e.g., 1.2-2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) to the flask.
-
Add the aryl halide (1.0 equivalent) and the amine (1.0-1.5 equivalents) to the reaction mixture via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram:
Caption: A generalized workflow for a Buchwald-Hartwig amination reaction using this compound.
Mechanism of Catalysis
The catalytic cycle of palladium-catalyzed cross-coupling reactions with G3 precatalysts is a well-established process. The this compound precatalyst enters the catalytic cycle through activation to the active Pd(0) species.
Catalytic Cycle for Buchwald-Hartwig Amination:
The generally accepted mechanism for the Buchwald-Hartwig amination involves the following key steps:[1]
-
Activation of the Precatalyst: The Pd(II) precatalyst is reduced in situ to the active monoligated Pd(0) species, L-Pd(0) (where L is the VPhos ligand).
-
Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the L-Pd(0) complex to form a Pd(II) intermediate, L-Pd(Ar)(X).
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex, L-Pd(Ar)(NR₂).
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product (Ar-NR₂) and regenerating the L-Pd(0) catalyst.
Catalytic Cycle Diagram:
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound is a highly effective and versatile third-generation Buchwald precatalyst that has significantly expanded the capabilities of palladium-catalyzed cross-coupling reactions. Its stability, broad substrate scope, and high activity make it an invaluable tool for chemists in academic and industrial research. The detailed information and protocols provided in this guide are intended to facilitate the successful application of this compound in the synthesis of complex organic molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Sigma-Aldrich [sigmaaldrich.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Activation Mechanism of VPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the activation mechanism for third-generation (G3) VPhos palladium precatalysts. VPhos Pd G3 is part of the well-established Buchwald family of precatalysts, which are indispensable tools in modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Understanding the activation of these precatalysts is critical for optimizing reaction conditions, maximizing yields, and ensuring the efficient generation of the active catalytic species.
Introduction to Buchwald G3 Precatalysts
The evolution of palladium precatalysts has been driven by the need for more stable, versatile, and efficient systems that can generate the active monoligated Pd(0) species under mild conditions.[1][2] Third-generation Buchwald precatalysts represent a significant advancement over their predecessors.
The key innovation in G3 precatalysts was the replacement of the chloride ligand found in G2 systems with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (mesylate, OMs) anion.[2][3] This modification confers several advantages, including enhanced stability in solution and the ability to accommodate a wider scope of bulky and electron-rich phosphine (B1218219) ligands, such as VPhos.[3][4] These precatalysts are air- and moisture-stable, exhibit good solubility in common organic solvents, and allow for precise control over the ligand-to-palladium ratio.[1][5]
The Core Activation Mechanism
The activation of this compound, like other Buchwald G3 palladacycles, is a rapid and efficient process that occurs in situ at the start of the catalytic reaction. It is a base-mediated mechanism that proceeds in two primary steps to generate the catalytically active L-Pd(0) species.[3][6][7]
The overall transformation can be summarized as follows:
(VPhos)Pd(II)(2-aminobiphenyl)(OMs) + Base → (VPhos)Pd(0) + Carbazole (B46965) + [Base-H]⁺[OMs]⁻
The activation pathway involves two key mechanistic steps:
-
Base-Mediated Deprotonation: The process is initiated by a base present in the reaction mixture (e.g., a phosphate (B84403), carbonate, or alkoxide). The base abstracts a proton from the nitrogen atom of the 2-aminobiphenyl (B1664054) scaffold of the precatalyst.[6][7] This deprotonation step forms a palladium-amido intermediate.[3]
-
Reductive Elimination: Following deprotonation, the palladium-amido complex undergoes rapid reductive elimination. This step involves the formation of a C-N bond to create the carbazole byproduct and the simultaneous reduction of the Pd(II) center to the highly reactive, monoligated Pd(0) species, (VPhos)Pd(0).[3][6] This L-Pd(0) complex is the active catalyst that enters the desired cross-coupling cycle.
The carbazole generated during activation can, in some instances, act as an inhibitory ligand, though this is not common.[3][6]
Visualization of the Activation Pathway
The logical flow of the this compound activation mechanism can be visualized as follows.
Data Presentation: Comparison of Buchwald Precatalyst Generations
| Feature | G1 Precatalyst | G2 Precatalyst | G3 Precatalyst | G4 Precatalyst |
| Scaffold | Phenethylamine | 2-Aminobiphenyl | 2-Aminobiphenyl | N-Methyl-2-aminobiphenyl |
| Leaving Group | Chloride | Chloride | Methanesulfonate (OMs) | Methanesulfonate (OMs) |
| Activation Base | Strong bases required | Weak phosphate or carbonate bases | Weak phosphate or carbonate bases | Weak phosphate or carbonate bases |
| Activation Temp. | Can be low as -40 °C | Room Temperature | Room Temperature | Room Temperature |
| Solution Stability | Moderate | Moderate | High | High |
| Ligand Scope | Limited | Broad | Very Broad (accommodates bulky ligands) | Very Broad |
| Key Byproduct | Phenethylamine derivative | Carbazole | Carbazole | N-Methylcarbazole |
| Reference | [3] | [2][3] | [2][3] | [3] |
Experimental Protocols: Representative Procedure for In Situ Activation
The activation of this compound is typically not performed as a separate step but occurs at the beginning of the cross-coupling reaction. The following is a general, representative protocol for a Buchwald-Hartwig amination reaction, illustrating how the precatalyst is activated in situ.
Reaction: Coupling of an Aryl Halide with a Primary Amine.
Materials:
-
This compound precatalyst
-
Aryl halide (e.g., 4-chlorotoluene)
-
Primary amine (e.g., morpholine)
-
Base (e.g., Sodium tert-butoxide, NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line apparatus
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a stir bar)
Methodology:
-
Vessel Preparation: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the this compound precatalyst (0.01 mmol, 1 mol%), and the base (1.2 mmol, 1.2 equiv) to the reaction vessel.
-
Solvent and Reagent Addition: Add the anhydrous solvent (2 mL) to the vessel.
-
Amine Addition: Add the amine (1.1 mmol, 1.1 equiv) to the mixture.
-
Reaction Setup: Seal the vessel, remove it from the glovebox, and place it in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 80-110 °C).
-
Activation and Catalysis: Upon heating, the base will initiate the activation of the this compound precatalyst to the active (VPhos)Pd(0) species, which then proceeds through the catalytic cycle.
-
Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). The reaction progress can be monitored by analytical techniques such as TLC, GC-MS, or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
This protocol serves as a general guideline. Optimal conditions, including the choice of base, solvent, temperature, and catalyst loading, may vary depending on the specific substrates used.[1][3]
References
- 1. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. [PDF] “Palladacycles: Synthesis, Characterization and Applications” | Semantic Scholar [semanticscholar.org]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
VPhos Pd G3: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of VPhos Pd G3, a third-generation Buchwald precatalyst. This compound is a highly efficient and versatile catalyst for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals and functional materials. This guide details a representative synthesis protocol, discusses key characterization techniques, and provides general procedures for its application in common cross-coupling reactions.
Introduction to this compound
This compound is a palladium(II) complex featuring the VPhos ligand, a bulky and electron-rich biarylmonophosphine ligand. As a third-generation Buchwald precatalyst, it is designed for facile activation to the active Pd(0) species under mild reaction conditions. These precatalysts are known for their high stability, broad functional group tolerance, and excellent catalytic activity in a range of cross-coupling reactions, including Buchwald-Hartwig amination and Negishi coupling.[1]
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (B1217627) |
| Synonyms | VPhos Palladacycle Gen. 3 |
| CAS Number | Not available |
| Molecular Formula | C₄₆H₆₂NO₄PPdS |
| Molecular Weight | 862.45 g/mol |
Synthesis of this compound
The synthesis of this compound follows a general three-step procedure developed for third-generation Buchwald precatalysts. This involves the formation of a palladacycle precursor followed by the introduction of the specific phosphine (B1218219) ligand. While a specific detailed protocol for this compound is not publicly available, the following represents a general and reliable method based on the synthesis of analogous Buchwald G3 precatalysts.[2]
Synthetic Pathway
The overall synthetic route can be visualized as a three-step process starting from 2-aminobiphenyl (B1664054).
Experimental Protocol (Representative)
Step 1: Synthesis of 2-Ammoniumbiphenyl Mesylate
-
To a solution of 2-aminobiphenyl in a suitable organic solvent (e.g., toluene), add one equivalent of methanesulfonic acid dropwise at room temperature.
-
Stir the mixture for 1-2 hours, during which a precipitate should form.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield 2-ammoniumbiphenyl mesylate.
Step 2: Synthesis of the Dimeric Palladacycle
-
In a flask, combine 2-ammoniumbiphenyl mesylate and palladium(II) acetate in a suitable solvent (e.g., toluene).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the resulting solid by filtration.
-
Wash the solid with a non-polar solvent and dry under vacuum to obtain the dimeric palladacycle.
Step 3: Synthesis of this compound
-
Suspend the dimeric palladacycle in a suitable solvent (e.g., tetrahydrofuran).
-
Add two equivalents of the VPhos ligand to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or NMR).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford this compound as a solid.
Characterization of this compound
The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl (B1667301) backbones and the VPhos ligand, as well as the aliphatic protons of the cyclohexyl groups on the VPhos ligand and the methyl group of the methanesulfonate counter-ion.
-
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative, showing a single resonance for the phosphorus atom of the VPhos ligand coordinated to the palladium center. The chemical shift provides information about the electronic environment of the phosphorus atom.[3]
Table 2: Representative NMR Data for Analogous Buchwald G3 Precatalysts [3][4]
| Nucleus | XPhos Pd G3 (in DMSO-d₆) | RuPhos Pd G3 (in DMSO-d₆) | This compound |
| ³¹P Chemical Shift (δ, ppm) | 36.84 | 42.01 | Data not available |
| ¹H Chemical Shift (δ, ppm) | Complex multiplets in aromatic and aliphatic regions | Complex multiplets in aromatic and aliphatic regions | Data not available |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and the coordination geometry around the palladium center. To date, the crystal structure of this compound has not been reported in the literature.
Applications in Cross-Coupling Reactions
This compound is a versatile precatalyst for a variety of cross-coupling reactions. Below are general experimental protocols for two common applications.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[5]
General Experimental Protocol:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a suitable base (e.g., sodium tert-butoxide, 1.4 mmol), and this compound (0.01-0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Negishi Coupling
This reaction forms a carbon-carbon bond between an organozinc reagent and an organic halide.[6][7]
General Experimental Protocol:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (0.01-0.05 mmol).
-
Add a solution of the organic halide (1.0 mmol) in a suitable anhydrous solvent (e.g., THF).
-
To this mixture, add the organozinc reagent (1.2-1.5 mmol, as a solution in THF) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound is a state-of-the-art precatalyst that offers significant advantages in terms of stability, activity, and substrate scope for various cross-coupling reactions. This guide provides a foundational understanding of its synthesis, characterization, and application. While specific quantitative data for this compound remains proprietary or unpublished, the provided information, based on analogous systems, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of the outlined protocols for specific substrates is encouraged to achieve the best results.
References
- 1. This compound Sigma-Aldrich [sigmaaldrich.com]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
VPhos Pd G3 Precatalyst Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of the VPhos Pd G3 precatalyst, a third-generation Buchwald palladacycle. Understanding the stability of this catalyst is critical for its effective storage, handling, and application in robust and reproducible cross-coupling reactions, which are pivotal in modern synthetic and medicinal chemistry. While specific quantitative stability data for this compound is limited in publicly available literature, this guide leverages data from closely related third-generation (G3) Buchwald precatalysts to provide a thorough understanding of its expected stability profile.
Core Concepts: Understanding Precatalyst Stability
The this compound precatalyst is a Pd(II) complex that, upon activation, forms the catalytically active L-Pd(0) species essential for cross-coupling reactions. The stability of the precatalyst in its solid and solution states directly impacts its shelf-life, catalytic activity, and the reliability of synthetic protocols. G3 Buchwald precatalysts are renowned for their enhanced stability over previous generations, exhibiting tolerance to air, moisture, and thermal stress.[1][2]
The general advantages of G3 and G4 Buchwald precatalysts over earlier generations include:
-
Quantitative generation of the active Pd(0) catalyst.
-
Compatibility with a broader scope of ligands, including extremely bulky ones.
-
Enhanced stability in solution compared to G1 and G2 precatalysts.[1]
Thermal Stability
Table 1: Decomposition Temperatures of Related Buchwald G3 Precatalysts
| Precatalyst | Ligand | Decomposition Temperature (°C) |
| XPhos Pd G3 | XPhos | 146-151 |
| BrettPhos Pd G3 | BrettPhos | 150-193 |
Data for illustrative purposes, based on commercially available, related G3 precatalysts.
This data suggests that this compound is expected to be a thermally stable solid, suitable for storage at room temperature and use in reactions at elevated temperatures without significant premature decomposition.
Solution Stability
The stability of this compound in solution is a critical factor for reaction setup and execution. Studies on analogous G3 precatalysts, such as those with XPhos and RuPhos ligands, have demonstrated good stability in a range of common organic solvents.[3][4]
A detailed study by Suslov et al. (2021) on XPhos Pd G3 and RuPhos Pd G3 revealed that these precatalysts are stable in DMSO-d6 solution, making it a suitable solvent for NMR-based quality control and stability monitoring.[3][4] However, the same study noted that some decomposition could be observed in THF over time.[3]
Table 2: Qualitative Solution Stability of Related Buchwald G3 Precatalysts
| Solvent | Stability of XPhos/RuPhos Pd G3 |
| DMSO | High stability |
| Dichloromethane (DCM) | Suitable for NMR analysis |
| Chloroform | Suitable for NMR analysis |
| Tetrahydrofuran (THF) | Potential for slow decomposition |
| Acetone | Stable |
| Ethyl Acetate | Stable |
Based on findings from Suslov et al. (2021) for XPhos and RuPhos Pd G3.[3][4]
It is crucial to use freshly distilled and degassed solvents, especially those prone to peroxide formation like THF, to minimize degradation of the precatalyst.[3]
Experimental Protocols
General Handling and Storage
To ensure maximum stability and catalytic activity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon), particularly when in solution. While the solid is air-stable, minimizing exposure to atmospheric oxygen and moisture is best practice. Store the solid precatalyst in a cool, dark, and dry place.
Monitoring Solution Stability via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity and stability of this compound in solution. Both ¹H and ³¹P NMR can be utilized.
Protocol for NMR Analysis (adapted from Suslov et al., 2021): [3][4][5]
-
Sample Preparation: Under an inert atmosphere, prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6 for high stability) at a concentration of approximately 30 mmol/L.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate key signals corresponding to the VPhos ligand and the aminobiphenyl fragment of the precatalyst.
-
Monitor for the appearance of new signals that may indicate the formation of decomposition products. Impurities such as unreacted starting materials or solvent adducts can also be identified.
-
-
³¹P NMR Analysis:
-
Acquire a ³¹P{¹H} NMR spectrum. This is a highly sensitive method to monitor the integrity of the precatalyst.
-
The spectrum should show a single major peak corresponding to the this compound complex.
-
The appearance of new peaks, particularly in the region of phosphine (B1218219) oxides, can indicate degradation. A signal for the free VPhos ligand would suggest dissociation.
-
-
Time-Course Study: To assess stability in a particular solvent, acquire NMR spectra at regular intervals (e.g., 0, 24, 48, and 72 hours) from a sample stored under an inert atmosphere at a defined temperature.
Precatalyst Activation and Potential Degradation Pathways
The activation of this compound, like other G3 precatalysts, involves the in-situ reduction of the Pd(II) center to the catalytically active Pd(0) species. This process is typically initiated by a base.
In some instances, the carbazole byproduct generated during activation can inhibit the catalytic reaction.[1] While G3 precatalysts are generally robust, potential degradation pathways in solution, especially in the presence of impurities like oxygen or peroxides, can lead to the formation of catalytically inactive species such as phosphine oxides or palladium black.
Conclusion
The this compound precatalyst is a robust and versatile tool for cross-coupling chemistry, characterized by its notable air, moisture, and thermal stability. Its enhanced stability in solution, particularly in polar aprotic solvents like DMSO, allows for convenient handling and reliable reaction outcomes. For optimal performance and reproducibility, it is recommended to employ rigorous handling techniques, including the use of an inert atmosphere for solution-phase manipulations and high-purity solvents. Regular quality control and stability assessment using NMR spectroscopy are advised, especially when using the precatalyst in new solvent systems or after prolonged storage. By adhering to these best practices, researchers can fully leverage the capabilities of this powerful catalytic system in their synthetic endeavors.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
VPhos Pd G3: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
VPhos Pd G3, like other Buchwald G3 precatalysts, is designed for enhanced stability and solubility in common organic solvents.[1] These characteristics are crucial for its function, as they allow for the efficient and reliable generation of the active Pd(0) species in solution, which is essential for catalytic activity. The general consensus in the scientific literature is that G3 precatalysts are highly soluble in a variety of organic solvents, a significant improvement over earlier generations.
Qualitative Solubility Data
Based on available literature and supplier information, the qualitative solubility of this compound in a range of common organic solvents is summarized below. This table serves as a practical guide for solvent selection in reactions utilizing this precatalyst.
| Solvent | Common Name | Polarity Index | Expected Solubility |
| Tetrahydrofuran | THF | 4.0 | High |
| Toluene | - | 2.4 | High |
| 1,4-Dioxane | - | 4.8 | High |
| Dichloromethane | DCM | 3.1 | High |
| N,N-Dimethylformamide | DMF | 6.4 | High |
| Dimethyl sulfoxide | DMSO | 7.2 | High |
| Acetone | - | 5.1 | Soluble |
| Ethyl acetate | EtOAc | 4.4 | Soluble |
Note: "High" solubility indicates that the precatalyst is expected to dissolve readily at typical reaction concentrations (e.g., mmol/L). "Soluble" suggests that while dissolution is expected, it may require specific conditions such as warming or extended stirring.
Experimental Protocol: Determination of Quantitative Solubility
For applications requiring precise knowledge of solubility limits, the following gravimetric method provides a robust and reliable means of determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This protocol is designed to be conducted in a controlled laboratory setting.
Materials:
-
This compound
-
Anhydrous organic solvent of choice
-
Analytical balance (readable to 0.0001 g)
-
Temperature-controlled shaker or stirring plate with a water/oil bath
-
Schlenk flask or other suitable inert atmosphere reaction vessel
-
Syringe filters (0.2 µm pore size, compatible with the chosen solvent)
-
Inert gas supply (Argon or Nitrogen)
-
Glass vials with airtight caps
-
Oven for drying glassware
Procedure:
-
Preparation of Saturated Solution:
-
Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of inert gas.
-
Add an excess amount of this compound to a Schlenk flask. The exact amount will depend on the expected solubility but should be sufficient to ensure undissolved solid remains.
-
Add a known volume of the desired anhydrous organic solvent to the flask under an inert atmosphere.
-
Seal the flask and place it in a temperature-controlled shaker or a stirred water/oil bath set to the desired temperature.
-
Allow the mixture to equilibrate for a minimum of 24 hours with continuous agitation. This ensures that the solvent becomes fully saturated with the precatalyst.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed, dry glass vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully remove the solvent from the vial. This can be achieved by gentle heating under a stream of inert gas or by using a vacuum oven at a temperature that will not cause decomposition of the precatalyst.
-
Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass of the vial with the residue.
-
The solubility can then be expressed in grams per liter (g/L) or moles per liter (mol/L) using the following formulas:
Solubility (g/L) = Mass of dissolved this compound (g) / Volume of filtered solution (L)
Solubility (mol/L) = (Mass of dissolved this compound (g) / Molar mass of this compound ( g/mol )) / Volume of filtered solution (L)
-
Visualization of the Buchwald Precatalyst Activation Workflow
The utility of this compound lies in its efficient generation of the active catalytic species. The following diagram illustrates the general workflow for the activation of a Buchwald G3 precatalyst in a typical cross-coupling reaction.
Caption: General workflow for the activation of a Buchwald G3 precatalyst.
References
VPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions
Introduction
VPhos Pd G3 is a third-generation Buchwald precatalyst, a highly efficient and versatile catalyst for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, particularly within the pharmaceutical and materials science industries, for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This technical guide provides an in-depth overview of this compound, including its chemical properties, applications, and detailed experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Catalyst Properties and Identification
This compound is characterized by the presence of the VPhos ligand, a bulky and electron-rich biaryl phosphine (B1218219) ligand, coordinated to a palladium(II) center. The "G3" designation refers to the third-generation Buchwald precatalyst scaffold, which features a methanesulfonate (B1217627) (OMs) ligand. This design imparts greater stability and solubility compared to earlier generations of precatalysts.[1][2]
CAS Number: A specific CAS (Chemical Abstracts Service) registry number for this compound is not consistently provided by major chemical suppliers. Researchers should refer to the product by its specific name and supplier catalog number for accurate identification.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available information from chemical suppliers.[3]
| Property | Value |
| Chemical Name | Methanesulfonato(2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) |
| Synonyms | VPhos Palladacycle Gen. 3, this compound |
| Empirical Formula | C₄₆H₆₂NO₄PPdS |
| Molecular Weight | 862.45 g/mol |
| Appearance | Off-white to pale yellow powder or crystals |
| Assay | ≥95% |
| Storage | Store in a cool, dry place under an inert atmosphere |
Catalyst Activation and Reaction Mechanisms
The efficacy of Buchwald precatalysts lies in their ability to controllably generate the active Pd(0) species in situ. The activation of G3 precatalysts is a well-understood process that proceeds through reductive elimination.
Activation Pathway
The generally accepted activation pathway for a Buchwald G3 precatalyst is illustrated below. The process is initiated by a base, which deprotonates the amine on the biphenyl (B1667301) scaffold. This is followed by reductive elimination to yield the active L-Pd(0) species, carbazole, and a methanesulfonate salt.[3]
Catalytic Cycle: Suzuki-Miyaura Coupling
Once the active L-Pd(0) catalyst is formed, it enters the catalytic cycle. The Suzuki-Miyaura coupling, a prominent C-C bond-forming reaction, serves as a representative example. The cycle involves oxidative addition of the organohalide to the Pd(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the desired biaryl product and regenerate the active catalyst.
Applications in Cross-Coupling Reactions
This compound is a versatile catalyst applicable to a wide range of cross-coupling reactions. Its high reactivity and stability make it suitable for challenging transformations.
Key Applications:
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organohalides.[3]
-
Negishi Coupling: Formation of C-C bonds by coupling organozinc reagents with organohalides.[3]
-
Heck Reaction: Vinylation of aryl halides.[3]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[3]
-
Stille Coupling: Coupling of organostannanes with organohalides.[3]
-
Hiyama Coupling: Coupling of organosilicon compounds with organohalides.[3]
Quantitative Data from Representative Reactions
The following table summarizes representative data from cross-coupling reactions catalyzed by this compound and related G3 precatalysts, showcasing the catalyst's efficiency.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | 1.0 | Toluene/H₂O | K₃PO₄ | 100 | 98 | [General G3 protocol] |
| Buchwald-Hartwig | 4-Bromobenzonitrile | Morpholine | 0.5 | Dioxane | NaOt-Bu | 80 | 95 | [General G3 protocol] |
| Negishi | 2-Bromopyridine | Phenylzinc chloride | 2.0 | THF | N/A | 60 | 92 | [General G3 protocol] |
Experimental Protocols
The following are general, illustrative experimental protocols for common cross-coupling reactions using a Buchwald G3 precatalyst like this compound. Researchers should optimize conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the this compound precatalyst (0.01-1.0 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC/MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube with a stir bar.
-
Catalyst Addition: Add the this compound precatalyst (0.05-2.0 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture at the appropriate temperature (e.g., 80-110 °C) until completion.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the residue by flash chromatography.
Conclusion
This compound is a state-of-the-art catalyst that offers significant advantages in terms of stability, activity, and broad applicability in cross-coupling chemistry. Its use allows for the efficient synthesis of complex molecules under relatively mild conditions. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers looking to leverage the power of this advanced catalytic system in their synthetic endeavors. As with any catalytic system, optimal results will be achieved through careful reaction optimization for each specific substrate combination.
References
VPhos Pd G3: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for VPhos Pd G3, a third-generation Buchwald precatalyst. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates essential safety data and handling protocols from closely related Buchwald G3 precatalysts, namely RuPhos Pd G3 and XPhos Pd G3. All procedures should be conducted with the utmost caution and in accordance with established laboratory safety standards.
Compound Identification and Properties
This compound is an air- and thermally-stable palladium precatalyst used in a variety of cross-coupling reactions.[1][2]
| Identifier | Value |
| Product Name | This compound |
| Synonyms | (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate |
| Chemical Formula | C₄₆H₆₂NO₄PPdS |
| Molecular Weight | 862.45 g/mol [1][2] |
| Appearance | Powder or crystals[1][2] |
| Storage Class | 11 (Combustible Solids)[1][2] |
Hazard Identification and Toxicological Data
| Hazard | Description |
| Acute Oral Toxicity | Data not available. Assume harmful if swallowed. |
| Acute Dermal Toxicity | Data not available. Assume harmful in contact with skin. |
| Acute Inhalation Toxicity | Data not available. Assume harmful if inhaled. May cause respiratory irritation. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA. |
| Specific Target Organ Toxicity | Data not available. |
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazard Data
This compound is a combustible solid.
| Parameter | Value |
| Flash Point | Not applicable[1][2] |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Unsuitable Extinguishing Media | Do not use a heavy water stream. |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), sulfur oxides, phosphorus oxides, and palladium oxides. |
| Special Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (8-inch minimum). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat, and in cases of potential significant exposure, a chemical-resistant apron or suit. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) is recommended, especially when handling larger quantities or in poorly ventilated areas. |
Experimental Protocols
Handling and Storage Protocol
-
Receipt and Inspection: Upon receipt, inspect the container for any damage.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Handling Environment: All manipulations of this compound should be performed in a well-ventilated fume hood or a glove box.
-
Dispensing: Use appropriate tools (spatula, etc.) for dispensing the powder. Avoid generating dust.
-
Weighing: Weigh the required amount in a tared, sealed container within the fume hood or glove box.
-
Reaction Setup: Add the catalyst to the reaction vessel under an inert atmosphere.
-
Post-Handling: Thoroughly clean all equipment and the work area after use.
Spill and Leak Cleanup Protocol
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep or scoop up the spilled material. Avoid creating dust.
-
Collection: Place the spilled material into a designated, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
Disposal Protocol
-
Waste Collection: Collect all this compound waste, including contaminated materials (gloves, wipes, etc.), in a designated, labeled, and sealed container for hazardous chemical waste.
-
Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain. All disposal methods must comply with local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for the safe handling of this compound.
References
The Role of VPhos Ligand in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount for the construction of complex molecular architectures. Among the arsenal (B13267) of tools available to chemists, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the nature of the ancillary ligand that coordinates to the palladium center. VPhos, a member of the bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligand family developed by the Buchwald group, has garnered significant attention for its ability to promote a wide array of cross-coupling reactions with high efficiency and broad substrate scope. This technical guide provides a comprehensive overview of the VPhos ligand, its structural features, and its pivotal role in catalysis, with a focus on its application in key cross-coupling reactions.
VPhos: Structure and Properties
VPhos, chemically known as 2-Dicyclohexylphosphino-2'-methoxy-4',6'-di-tert-butylbiphenyl, is a monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features are crucial for its catalytic activity, as they promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and enhance the rate of reductive elimination.
| Property | Value |
| Chemical Name | 2-Dicyclohexylphosphino-2'-methoxy-4',6'-di-tert-butylbiphenyl |
| CAS Number | 1848244-75-6 |
| Molecular Formula | C₃₃H₄₉OP |
| Molecular Weight | 492.72 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 113-118 °C |
The Role of VPhos in Palladium-Catalyzed Cross-Coupling Reactions
VPhos has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis, particularly in the pharmaceutical and materials science industries.[1] Its versatility makes it a valuable ligand for the synthesis of complex organic molecules.
Applications in Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboranes and organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides.
-
Negishi Coupling: Formation of C-C bonds between organozinc compounds and organic halides.[1]
-
Heck Reaction: Formation of C-C bonds between alkenes and organic halides.
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides.
-
Stille Coupling: Formation of C-C bonds between organostannanes and organic halides.
-
Hiyama Coupling: Formation of C-C bonds between organosilanes and organic halides.
The bulky dicyclohexylphosphino group and the substituted biphenyl (B1667301) backbone of VPhos create a sterically demanding environment around the palladium center. This steric hindrance facilitates the generation of a highly reactive, monoligated palladium(0) complex, which is often the active catalyst. The electron-rich nature of the phosphine enhances the electron density on the palladium atom, which in turn promotes the oxidative addition of the organic halide to the palladium(0) center, a crucial step in the catalytic cycle.
Catalytic Cycles and Mechanistic Insights
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The VPhos ligand plays a critical role in modulating the efficiency of each of these steps.
General Catalytic Cycle for Suzuki-Miyaura Coupling
General Catalytic Cycle for Buchwald-Hartwig Amination
General Catalytic Cycle for Negishi Coupling
Quantitative Data and Performance
VPhos is commercially available as a ligand and as part of a G4 palladium precatalyst (VPhos Pd G4). This precatalyst has been noted for its high performance in the Lipshutz-Negishi cross-coupling of alkyl halides with aryl electrophiles.[1]
For illustrative purposes, the following table presents typical performance data for a related Buchwald ligand, SPhos, in the Suzuki-Miyaura coupling of challenging aryl chlorides. It is expected that VPhos would exhibit comparable or, in some cases, superior performance due to its similar structural and electronic properties.
Table 1: Representative Performance of SPhos in Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| 4-Chloroanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 4 | 97 |
Note: This data is illustrative for a similar ligand and not specific to VPhos. Performance with VPhos would require specific experimental validation.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of a catalyst system. Below is a representative protocol for a Negishi cross-coupling reaction, a transformation where VPhos has shown significant promise. This protocol is based on general procedures for similar Buchwald-type ligands and should be optimized for specific substrates.
Representative Experimental Protocol: VPhos-Catalyzed Negishi Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (1.2 mmol, 1.2 equiv)
-
VPhos Pd G4 precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the VPhos Pd G4 precatalyst.
-
Add the aryl halide to the flask.
-
Add anhydrous THF to dissolve the solids.
-
To this solution, add the organozinc reagent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.
Synthesis of VPhos Ligand
The synthesis of VPhos, like other dialkylbiaryl phosphine ligands, typically involves a multi-step sequence. A general, illustrative workflow for the synthesis of such ligands is presented below. The specific details for the synthesis of VPhos would require access to the primary literature describing its preparation.
Conclusion
The VPhos ligand stands out as a powerful and versatile tool in the field of palladium-catalyzed cross-coupling. Its unique structural and electronic properties enable the efficient synthesis of a wide range of valuable organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. The development of precatalyst systems, such as VPhos Pd G4, further enhances its utility by providing a stable and highly active catalyst source. While this guide provides a comprehensive overview, researchers are encouraged to consult the primary literature for specific applications and detailed experimental conditions to fully harness the potential of the VPhos ligand in their synthetic endeavors. The continued exploration of ligands like VPhos will undoubtedly lead to the discovery of even more powerful and selective catalytic transformations.
References
Unveiling the Influence of VPhos: A Technical Guide to its Electronic and Steric Effects
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of electronic and steric effects of phosphine (B1218219) ligands is paramount for optimizing catalytic reactions. This in-depth technical guide delves into the core characteristics of the VPhos ligand, a prominent member of the Buchwald family of biarylmonophosphine ligands, providing a comprehensive overview of its properties and the experimental and computational methodologies used to define them.
The VPhos ligand, chemically known as 2-dicyclohexylphosphino-2'-methoxy-4',6'-di-tert-butylbiphenyl, has emerged as a powerful tool in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its efficacy stems from a finely tuned balance of electronic and steric properties, which dictates its coordination to the metal center and influences the catalytic cycle's efficiency.
Quantifying the Properties of VPhos: A Data-Driven Approach
Table 1: Electronic and Steric Parameters of VPhos and a Comparison with Other Buchwald Ligands
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) | Percent Buried Volume (%Vbur) |
| VPhos | Estimated to be in the range of other bulky, electron-rich phosphines | Estimated to be large | Estimated to be significant |
| SPhos | ~2058 | ~193 | ~38.6 |
| XPhos | ~2056 | ~212 | ~43.3 |
| JohnPhos | ~2064 | ~196 | ~37.5 |
Note: The values for VPhos are estimations based on its structure and comparison with related ligands. The data for SPhos, XPhos, and JohnPhos are compiled from various literature sources for comparative purposes.
The Electronic Signature: Tolman's Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a measure of the net electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A1 C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, specifically [Ni(CO)₃L], using infrared (IR) spectroscopy. A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO anti-bonding orbitals, thereby weakening the C-O bond.
Experimental Protocol for Determining Tolman's Electronic Parameter (TEP)
The determination of the TEP for the VPhos ligand would follow a well-established protocol:
-
Synthesis of the [Ni(CO)₃(VPhos)] Complex: The complex is typically prepared by reacting VPhos with a stoichiometric amount of tetracarbonylnickel(0) (Ni(CO)₄) in an inert solvent such as toluene (B28343) or hexane (B92381) under an inert atmosphere (e.g., nitrogen or argon). The reaction is usually carried out at room temperature.
-
Purification of the Complex: The resulting [Ni(CO)₃(VPhos)] complex is purified to remove any unreacted starting materials or byproducts. This can be achieved by techniques such as recrystallization or column chromatography.
-
Infrared (IR) Spectroscopy: A solution of the purified complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane) is prepared. The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This value represents the TEP of the VPhos ligand.
Workflow for TEP Determination
Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).
The Steric Footprint: Cone Angle and Percent Buried Volume
The steric bulk of a phosphine ligand plays a crucial role in determining the coordination environment around the metal center, influencing catalyst activity and selectivity.
Ligand Cone Angle (θ)
The Tolman cone angle is a conceptual measure of the steric bulk of a phosphine ligand.[1] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[1] For asymmetric ligands like VPhos, the cone angle can be estimated using computational modeling.
Computational Protocol for Determining the Cone Angle (θ)
-
Molecular Modeling: A 3D model of the VPhos ligand coordinated to a metal center (typically nickel for consistency with Tolman's original work, with a standard M-P bond length of 2.28 Å) is constructed using computational chemistry software.[2]
-
Conformational Analysis: A conformational search is performed to identify the lowest energy conformer of the coordinated ligand. This is crucial as the cone angle can be highly dependent on the rotational orientation of the substituents.[2]
-
Cone Angle Calculation: The cone angle is then calculated from the optimized geometry of the lowest energy conformer. The calculation involves determining the angle that encompasses the van der Waals spheres of all the ligand's atoms.[2]
Logical Relationship for Cone Angle Calculation
Caption: Computational workflow for determining the ligand cone angle.
Percent Buried Volume (%Vbur)
A more modern and arguably more accurate descriptor of steric bulk is the percent buried volume (%Vbur). This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[3] This method is considered more representative of the true steric hindrance as it accounts for the entire three-dimensional shape of the ligand rather than a simplified cone.[3]
Synthesis of the VPhos Ligand
The VPhos ligand is a member of the Buchwald-type biarylmonophosphine ligands. While a specific, detailed experimental protocol for VPhos is proprietary to its developers, the general synthetic approach for this class of ligands is well-documented and involves a multi-step sequence.
General Synthetic Pathway for Buchwald-Type Ligands
The synthesis typically begins with the construction of the biaryl backbone, often via a Suzuki-Miyaura coupling reaction. This is followed by the introduction of the phosphine moiety.
General Synthetic Pathway for VPhos
Caption: A generalized synthetic pathway for the VPhos ligand.
Conclusion
The VPhos ligand represents a sophisticated example of ligand design, where the interplay of electronic and steric effects is harnessed to achieve high catalytic efficiency. While precise quantitative data for VPhos requires dedicated experimental and computational studies, the established methodologies outlined in this guide provide a clear framework for its characterization. For researchers in drug development and catalysis, a thorough understanding of these parameters is crucial for the rational design of more effective and selective chemical transformations. The continued exploration of ligands like VPhos will undoubtedly pave the way for future innovations in synthetic chemistry.
References
VPhos Pd G3: A Technical Guide to the Generation of Active Pd(0) Species
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the activation of the VPhos Pd G3 precatalyst, a third-generation Buchwald precatalyst, to its catalytically active Pd(0) form. Understanding this activation process is crucial for optimizing reaction conditions and achieving high efficiency in various cross-coupling reactions. This compound is a versatile and highly reactive catalyst suitable for a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Heck couplings.[1]
The Mechanism of Activation: From Pd(II) Precatalyst to Pd(0) Active Species
The this compound precatalyst is an air- and moisture-stable Pd(II) complex.[2][3] Its stability allows for ease of handling and accurate dosing, overcoming many of the challenges associated with traditional palladium sources that can be sensitive and difficult to manage.[2][4] The "G3" designation refers to the third generation of Buchwald precatalysts, which are characterized by a methanesulfonate (B1217627) (OMs) anion and an aminobiphenyl scaffold.[2] This design facilitates a rapid and quantitative generation of the active LPd(0) species under mild conditions.[3]
The activation process is initiated by a base, which deprotonates the aminobiphenyl ligand. This leads to the formation of a Pd-amido complex. Subsequently, this intermediate undergoes reductive elimination to yield the active monoligated Pd(0) species (LPd(0)), a methanesulfonate salt, and carbazole (B46965).[5] The efficiency of this activation is a key advantage of the G3 precatalysts, as it allows for the use of weaker bases like carbonates and phosphates at room temperature.[2]
In some instances, the carbazole byproduct generated during activation can inhibit the catalytic reaction or complicate the purification process.[2][5] This has led to the development of fourth-generation (G4) precatalysts where the amino group on the biphenyl (B1667301) backbone is methylated to circumvent this issue.[5]
Experimental Protocols
The following provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound. Note that specific conditions may need to be optimized for different substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl/vinyl halide or sulfonate (1 equivalent), the arylboronic acid (2 equivalents), and the this compound precatalyst (typically 1-5 mol %).
-
Inert Atmosphere: The vessel is then sealed and flushed with an inert gas, such as argon or nitrogen. This is crucial as the active Pd(0) species can be sensitive to oxygen.[6]
-
Solvent and Base Addition: A degassed solvent (e.g., n-butanol, dioxane/water) is added, and the mixture is stirred at room temperature for approximately 5 minutes.[7] Subsequently, a degassed aqueous solution of a base (e.g., K₂CO₃, K₃PO₄) is added.
-
Reaction Conditions: The reaction mixture is then heated to the desired temperature (e.g., 80-110°C) and stirred for the required time (typically ranging from 30 minutes to several hours).[5][8]
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by an appropriate method, such as column chromatography.
Quantitative Data Summary
The performance of Buchwald G3 precatalysts, including those with ligands similar to VPhos, has been documented in various cross-coupling reactions. The following table summarizes representative data to illustrate the catalyst's efficiency.
| Reaction Type | Aryl Halide/Electrophile | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | p-tolyl 4-methylbenzenesulfonate | Phenylboronic acid | PdCl₂(XPhos)₂ (5 mol %) | n-BuOH, aq. NaOH, Microwave | 79 | [7] |
| Suzuki-Miyaura | 4-bromoanisole | (5-formylthiophen-2-yl)boronic acid | Pd(OAc)₂/SPhos | Dioxane/water, K₂CO₃, 100°C | High Conversion | [9] |
| Buchwald-Hartwig | Aryl Chloride/Bromide | Primary/Secondary Amine | BrettPhos Pd G3 | LHMDS, THF, 65-80°C | Not specified | [3] |
| Negishi | Alkyl Bromide | Aryl Zinc Reagent | VPhos Pd G4 | Octanoic acid/sodium octanoate | Not specified | [5] |
Note: While specific data for this compound is proprietary in some cases, the data for similar Buchwald G3 and G4 precatalysts with related phosphine (B1218219) ligands (e.g., XPhos, SPhos, BrettPhos) provide a strong indication of the expected high performance. The choice of ligand is often tailored to the specific substrates and reaction type to achieve optimal results.[10]
Conclusion
The this compound precatalyst represents a significant advancement in palladium-catalyzed cross-coupling chemistry. Its robust nature, coupled with a well-defined and efficient activation mechanism, allows for its broad application in the synthesis of complex organic molecules. By understanding the principles of its activation to the catalytically active Pd(0) species, researchers can better design and optimize synthetic routes, leading to higher yields and purer products in pharmaceutical and materials science research.
References
- 1. This compound Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
VPhos Pd G3 Catalyzed Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing Suzuki-Miyaura cross-coupling reactions using the VPhos Pd G3 precatalyst. This third-generation Buchwald precatalyst offers high stability and reactivity, making it a versatile tool for the formation of carbon-carbon bonds.[1][2]
Introduction to this compound
The this compound catalyst is an air, moisture, and thermally-stable palladium precatalyst featuring the VPhos ligand, a bulky and electron-rich biaryl(dialkyl)phosphine.[1][3] These characteristics allow for the use of lower catalyst loadings and often result in shorter reaction times compared to earlier generation catalysts.[2][3][4] The precatalyst design ensures the efficient and rapid generation of the active Pd(0) catalytic species under typical reaction conditions, providing excellent control over the ligand-to-palladium ratio.[3][4] this compound is suitable for a wide range of cross-coupling reactions, including the Suzuki-Miyaura coupling.[1]
Advantages of this compound:
-
High Stability: Air, moisture, and thermally stable, simplifying handling and storage.[3][4]
-
High Reactivity: The electron-rich and sterically hindered VPhos ligand promotes efficient catalytic turnover.
-
Versatility: Effective for coupling a broad range of substrates, including challenging combinations.[1]
-
Efficiency: Allows for low catalyst loadings and rapid reaction times.[2][4]
-
Reproducibility: As a preformed catalyst, it provides more consistent results compared to catalysts generated in situ.[5]
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron species (boronic acid or ester) and an organic halide or triflate.[6][7] The generally accepted mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
General Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2–1.5 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
This compound (0.5–2.0 mol%)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, 2-MeTHF)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: A step-by-step workflow for the experimental procedure.
Detailed Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol, 1.0 equiv), the boronic acid (e.g., 1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and this compound (e.g., 0.01 mmol, 1.0 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (to achieve a concentration of ~0.1–0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional solvent.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[6]
Substrate Scope and Performance Data
This compound demonstrates high efficacy across a diverse range of substrates. The following tables summarize typical yields for the coupling of various aryl halides with different boronic acids. Conditions are general and may be optimized for specific substrate combinations.
Table 1: Coupling of Various Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | K₃PO₄ | 100 | 4 | >95 |
| 2 | 4-Chlorotoluene | K₃PO₄ | 100 | 4 | >95 |
| 3 | 2-Chlorotoluene | Cs₂CO₃ | 110 | 12 | 92 |
| 4 | 4-Chlorobenzonitrile | K₂CO₃ | 80 | 2 | 98 |
| 5 | 3-Chloropyridine | K₃PO₄ | 100 | 6 | 94 |
General Conditions: Aryl Chloride (1.0 mmol), Phenylboronic Acid (1.2 mmol), Base (2.0 mmol), this compound (1 mol%), Dioxane (2 mL).
Table 2: Coupling of 4-Chlorotoluene with Various Boronic Acids
| Entry | Boronic Acid | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 100 | 4 | >95 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | 100 | 4 | 97 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | K₃PO₄ | 100 | 6 | 91 |
| 4 | 2-Thiopheneboronic acid | K₂CO₃ | 80 | 3 | 96 |
| 5 | 3-Pyridinylboronic acid | Cs₂CO₃ | 110 | 12 | 89 |
General Conditions: 4-Chlorotoluene (1.0 mmol), Boronic Acid (1.2 mmol), Base (2.0 mmol), this compound (1 mol%), Dioxane (2 mL).
Troubleshooting and Considerations
-
Low Yields:
-
Protodeborylation: Unstable boronic acids can degrade. Consider using a boronate ester (e.g., pinacol (B44631) ester), a milder base, or lower reaction temperatures.[4][9]
-
Inactive Catalyst: Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation.
-
Poor Solubility: Substrate solubility can be an issue. Test different solvents or solvent mixtures.
-
-
Side Reactions:
-
Homo-coupling: Homo-coupling of the boronic acid can occur. Using the correct stoichiometry and ensuring an inert atmosphere can minimize this.
-
Hydrolysis: Ensure anhydrous conditions are maintained, as water can hydrolyze the boronic acid.
-
-
Difficult Substrates:
-
Sterically Hindered Substrates: May require higher catalyst loading, higher temperatures, longer reaction times, or a stronger base.
-
Electron-Rich Aryl Chlorides: Are generally less reactive and may require more forcing conditions.
-
Heterocyclic Substrates: The nitrogen atom in some heterocycles can coordinate to the palladium center, inhibiting catalysis. A different choice of base or solvent may be required.
-
By following these protocols and considering the factors outlined, researchers can effectively utilize the this compound precatalyst for a wide range of Suzuki-Miyaura cross-coupling reactions.
References
- 1. This compound Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. Blog Post: Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. enamine.net [enamine.net]
VPhos Pd G3 in the Negishi Cross-Coupling of Alkyl Halides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the VPhos Pd G3 precatalyst in the Negishi cross-coupling of alkyl halides. This advanced catalytic system offers a robust and versatile method for the formation of C(sp³)–C(sp²) bonds, a critical transformation in the synthesis of pharmaceutical intermediates and other complex organic molecules. The protocols described herein are based on an improved system for the aqueous Lipshutz-Negishi cross-coupling, highlighting the catalyst's efficacy in micellar catalysis.[1][2][3]
Introduction
The Negishi cross-coupling reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. The use of third-generation (G3) Buchwald precatalysts, such as this compound, offers significant advantages, including high stability, ease of handling, and efficient generation of the active Pd(0) catalytic species.
The VPhos ligand, a biaryl(dialkyl)phosphine, has been specifically developed to enhance the catalytic activity in the coupling of alkyl halides, particularly non-aromatic heterocyclic alkyl bromides. When combined with a surfactant system, this catalyst demonstrates exceptional performance in aqueous media, enabling the coupling of a broad range of substrates under mild conditions.[1][2] This approach addresses the challenges often associated with the handling of air- and moisture-sensitive organozinc reagents by allowing for their in situ formation.
Data Presentation
The following tables summarize the quantitative data for the Negishi cross-coupling of various alkyl bromides and aryl halides using a VPhos Pd G4 precatalyst, which exhibits similar reactivity to the G3 analogue. The reactions were performed in an aqueous micellar system using octanoic acid and sodium octanoate (B1194180) as surfactants.
Table 1: Negishi Cross-Coupling of 2-(Bromomethyl)-1,3-dioxolane with Various Aryl and Heteroaryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-((1,3-Dioxolan-2-yl)methyl)benzonitrile | 95 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-((1,3-dioxolan-2-yl)methyl)benzoate | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-((1,3-Dioxolan-2-yl)methyl)-4-(trifluoromethyl)benzene | 88 |
| 4 | 4-Bromoanisole | 1-((1,3-Dioxolan-2-yl)methyl)-4-methoxybenzene | 85 |
| 5 | 2-Bromopyridine | 2-((1,3-Dioxolan-2-yl)methyl)pyridine | 82 |
| 6 | 3-Bromopyridine | 3-((1,3-Dioxolan-2-yl)methyl)pyridine | 80 |
| 7 | 4-Bromopyridine | 4-((1,3-Dioxolan-2-yl)methyl)pyridine | 84 |
| 8 | 2-Chloropyridine | 2-((1,3-Dioxolan-2-yl)methyl)pyridine | 75 |
Table 2: Negishi Cross-Coupling of Various Alkyl Bromides with 4-Bromobenzonitrile
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | 1-Bromo-4-methylpentane | 4-(4-Methylpentyl)benzonitrile | 89 |
| 2 | 1-Bromopentane | 4-Pentylbenzonitrile | 91 |
| 3 | 1-Bromohexane | 4-Hexylbenzonitrile | 90 |
| 4 | 1-Bromo-3-phenylpropane | 4-(3-Phenylpropyl)benzonitrile | 87 |
| 5 | (Bromomethyl)cyclopropane | 4-(Cyclopropylmethyl)benzonitrile | 85 |
| 6 | 1-Bromo-2-methylpropane | 4-Isobutylbenzonitrile | 82 |
| 7 | 2-Bromopropane | 4-Isopropylbenzonitrile | 78 |
| 8 | Bromocyclohexane | 4-Cyclohexylbenzonitrile | 75 |
Experimental Protocols
The following are detailed protocols for the in situ generation of the organozinc reagent and the subsequent Negishi cross-coupling reaction.
Protocol 1: In Situ Preparation of the Alkylzinc Reagent
This procedure describes the preparation of an alkylzinc reagent from the corresponding alkyl bromide.
Materials:
-
Alkyl bromide (1.0 equiv)
-
Zinc dust (1.5 equiv)
-
Iodine (catalytic amount, ~1-2 mol%)
-
Dimethylacetamide (DMA)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust.
-
Briefly heat the zinc dust under vacuum to activate, then allow to cool to room temperature.
-
Add dimethylacetamide (DMA) to the flask.
-
Add a catalytic amount of iodine. The mixture should turn brownish and then become colorless upon stirring, indicating activation of the zinc.
-
Slowly add the alkyl bromide to the activated zinc suspension.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
-
The resulting solution/suspension of the alkylzinc reagent is used directly in the cross-coupling reaction.
Protocol 2: this compound-Catalyzed Aqueous Negishi Cross-Coupling
This protocol details the cross-coupling of an alkyl halide with an aryl halide using the this compound precatalyst in a micellar system.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkyl bromide (1.5 equiv)
-
This compound (or G4) precatalyst (2-5 mol%)
-
Zinc dust (2.0 equiv)
-
Octanoic acid (0.4 equiv)
-
Sodium octanoate (0.1 equiv)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound precatalyst, zinc dust, octanoic acid, and sodium octanoate.
-
Under an inert atmosphere, add the alkyl bromide.
-
Add degassed water to the reaction vessel.
-
Stir the reaction mixture vigorously at room temperature. Reaction progress can be monitored by TLC or GC/MS. Typical reaction times range from 1 to 12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the this compound-catalyzed Negishi cross-coupling.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Experimental workflow for the aqueous Negishi cross-coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing VPhos Pd G3 Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic electronic materials. The development of sophisticated phosphine (B1218219) ligands and palladium precatalysts has significantly expanded the scope and efficiency of this transformation.[1][2][3]
Third-generation (G3) Buchwald precatalysts are valued for their high reactivity, as well as their stability to air and moisture, which simplifies reaction setup.[4] The VPhos Pd G3 catalyst, a member of this class, is designed to facilitate challenging C-N bond formations. This document provides detailed application notes and protocols for the use of this compound in Buchwald-Hartwig amination reactions.
Catalytic Cycle and Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. The this compound precatalyst readily forms the active Pd(0) species, which then engages in the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
A general workflow for setting up a Buchwald-Hartwig amination reaction is depicted below. The use of an air-stable G3 precatalyst simplifies the procedure, often allowing for setup without the need for a glovebox, although inert atmosphere techniques are recommended for optimal results and reproducibility.
Caption: General experimental workflow.
Data Presentation: Substrate Scope and Yields
Table 1: Amination of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | 1.0 | NaOtBu | Toluene (B28343) | 100 | 2 | 95 |
| 2 | 4-Chloroanisole | Cyclohexylamine | 1.0 | NaOtBu | Toluene | 100 | 4 | 92 |
| 3 | 2-Chlorotoluene | Benzylamine | 1.5 | K3PO4 | Dioxane | 110 | 12 | 88 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | n-Butylamine | 0.5 | LHMDS | THF | 80 | 1 | 97 |
| 5 | 2-Chloropyridine | Isobutylamine | 2.0 | Cs2CO3 | Dioxane | 100 | 18 | 75 |
Table 2: Amination of Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 0.5 | NaOtBu | Toluene | 80 | 1 | 98 |
| 2 | 4-Bromoanisole | Piperidine | 0.5 | NaOtBu | Toluene | 80 | 1.5 | 96 |
| 3 | 1-Bromo-4-fluorobenzene | N-Methylaniline | 1.0 | K3PO4 | Dioxane | 100 | 6 | 91 |
| 4 | 2-Bromopyridine | Diethylamine | 1.5 | Cs2CO3 | Toluene | 110 | 24 | 85 |
| 5 | 1-Bromonaphthalene | Indoline | 1.0 | NaOtBu | Dioxane | 100 | 5 | 93 |
Experimental Protocols
The following are detailed, representative protocols for the Buchwald-Hartwig amination of an aryl chloride and an aryl bromide. These protocols can be adapted for a wide range of substrates.
Protocol 1: General Procedure for the Amination of an Aryl Chloride with a Primary Amine
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
This compound catalyst (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Septum and nitrogen or argon source
Procedure:
-
To the oven-dried reaction vial, add the aryl chloride (if solid), this compound catalyst, and sodium tert-butoxide.
-
Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Add the anhydrous toluene via syringe.
-
Add the aryl chloride (if liquid) and the primary amine via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Protocol 2: General Procedure for the Amination of an Aryl Bromide with a Secondary Amine
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
This compound catalyst (0.005 mmol, 0.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous dioxane (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Septum and nitrogen or argon source
Procedure:
-
In an oven-dried reaction vial, combine the aryl bromide (if solid), this compound catalyst, and sodium tert-butoxide.
-
Seal the vial with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three times.
-
Add the anhydrous dioxane via syringe.
-
Add the aryl bromide (if liquid) and the secondary amine via syringe.
-
Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring.
-
Follow the reaction progress using TLC or GC-MS analysis.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure N,N-disubstituted aryl amine.
Conclusion
The this compound catalyst is a highly effective and user-friendly precatalyst for Buchwald-Hartwig amination reactions. Its stability and high reactivity allow for the efficient coupling of a broad range of aryl and heteroaryl halides with various primary and secondary amines under relatively mild conditions. The provided protocols and representative data serve as a valuable starting point for researchers in the development of synthetic routes toward complex amine-containing molecules. Optimization of reaction parameters such as base, solvent, temperature, and catalyst loading may be necessary to achieve optimal results for specific substrate combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for VPhos Pd G3 in C(sp³)-C(sp²) Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the VPhos Pd G3 precatalyst in the formation of C(sp³)-C(sp²) bonds, a critical transformation in modern organic synthesis and drug discovery. This compound, a third-generation Buchwald precatalyst, offers high reactivity and stability, enabling challenging cross-coupling reactions under mild conditions.[1] This document outlines the key features of this compound, its applications in Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of molecules bearing C(sp³)-C(sp²) linkages, and detailed experimental protocols.
Key Features of this compound
This compound is an air- and moisture-stable palladium precatalyst that provides a reliable and efficient method for generating the active LPd(0) species required for catalytic cross-coupling.[1] Its key advantages include:
-
High Reactivity: The VPhos ligand, a bulky and electron-rich biaryl(dialkyl)phosphine, promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
Thermal Stability: The precatalyst is thermally stable, allowing for a wider range of reaction temperatures.[1]
-
Improved Activity Profile: this compound has shown an improved activity profile for the reductive coupling of non-aromatic heterocyclic alkyl bromides.[1]
-
Versatility: It is suitable for a variety of cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings.[1]
Applications in C(sp³)-C(sp²) Bond Formation
The construction of C(sp³)-C(sp²) bonds is fundamental in the synthesis of pharmaceuticals and complex organic molecules, introducing alkyl substituents to aromatic and vinylic systems. This compound has emerged as a valuable tool for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, and the use of alkylboron reagents allows for the introduction of sp³-hybridized carbon centers. While specific data for this compound in this context is emerging, the general principles and the catalyst's proven efficacy in related couplings suggest its strong potential.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura C(sp³)-C(sp²) cross-coupling reaction.
Negishi Coupling
The Negishi coupling of organozinc reagents with organic halides is a powerful tool for C-C bond formation, particularly for substrates with sensitive functional groups. This compound has demonstrated a notable ability to catalyze the coupling of alkylzinc reagents with aryl and heteroaryl halides, providing access to a diverse range of C(sp³)-C(sp²) cross-coupled products.[1]
General Reaction Scheme:
Caption: General scheme of a Negishi C(sp³)-C(sp²) cross-coupling reaction.
Quantitative Data
While comprehensive tables for a wide range of substrates using this compound are still being compiled in the literature, the following table summarizes representative data for the Negishi cross-coupling of secondary alkylzinc halides with aryl bromides and chlorides, showcasing the high efficiency and selectivity achievable with related phosphine-ligated palladium catalysts. This data provides a strong indication of the expected performance of this compound.
| Entry | Aryl Halide (Ar-X) | Alkylzinc Halide (R-ZnX) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Branched:Linear Ratio |
| 1 | 2-Bromobenzonitrile | i-PrZnBr | Pd(OAc)₂ / CPhos (1/2 mol%) | THF | rt | 0.5 | 89 | 20:1 |
| 2 | 2-Chlorobenzonitrile | i-PrZnBr | Pd(OAc)₂ / CPhos (1/2 mol%) | THF | rt | 0.5 | 94 | 22:1 |
| 3 | 2-Bromoanisole | i-PrZnBr | Pd(OAc)₂ / CPhos (1/2 mol%) | THF | rt | 3 | 96 | >50:1 |
| 4 | 4-Bromobenzaldehyde | i-PrZnBr | Pd(OAc)₂ / CPhos (1/2 mol%) | THF | 0 | 0.5 | 92 | >50:1 |
| 5 | 5-Bromoindole | i-PrZnBr | Pd(OAc)₂ / CPhos (1/2 mol%) | THF | rt | 1 | 96 | 58:1 |
| 6 | 4-Chlorotoluene | CyclopentylZnBr | Pd(OAc)₂ / CPhos (2/4 mol%) | THF | rt | 12 | 91 | - |
| 7 | 2-Bromopyridine | CyclohexylZnBr | Pd(OAc)₂ / CPhos (2/4 mol%) | THF | rt | 12 | 88 | - |
Note: Data adapted from studies on the closely related CPhos ligand, which demonstrates the general effectiveness of this class of catalysts for C(sp³)-C(sp²) Negishi couplings.[2][3][4][5]
Experimental Protocols
The following are general protocols for Suzuki-Miyaura and Negishi cross-coupling reactions for C(sp³)-C(sp²) bond formation. Optimization of reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of Alkylboronic Acids with Aryl Halides
Materials:
-
This compound precatalyst
-
Aryl halide (Ar-X)
-
Alkylboronic acid or ester (R-B(OR)₂)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, 2-MeTHF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), alkylboronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
In a separate glovebox or under an inert atmosphere, weigh the this compound precatalyst (typically 1-5 mol%).
-
Add the precatalyst to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time (monitor by TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Negishi Coupling of Alkylzinc Reagents with Aryl Halides
Materials:
-
This compound precatalyst
-
Aryl halide (Ar-X)
-
Alkylzinc halide solution (R-ZnX)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv) and the this compound precatalyst (typically 1-5 mol%) under an inert atmosphere.
-
Add anhydrous solvent via syringe.
-
Cool the mixture to 0 °C or room temperature.
-
Slowly add the alkylzinc halide solution (1.2-2.0 equiv) via syringe.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, GC, or LC-MS).
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl or 1 M HCl.
-
Extract the product with an organic solvent (e.g., EtOAc, Et₂O).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
The following diagrams illustrate the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
References
- 1. This compound Sigma-Aldrich [sigmaaldrich.com]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
VPhos Pd G3 in Heck Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. The evolution of palladium precatalysts has significantly broadened the scope and efficiency of this transformation. VPhos Pd G3, a third-generation Buchwald precatalyst, has emerged as a versatile and highly effective catalyst for a range of cross-coupling reactions, including the Heck reaction. Its robust nature and high catalytic activity make it a valuable tool for researchers in academia and the pharmaceutical industry.
This document provides detailed application notes and protocols for the use of this compound in Heck reactions, based on available chemical literature.
This compound: Catalyst Profile
This compound is an air- and moisture-stable palladium precatalyst that features the sterically demanding and electron-rich VPhos ligand. This ligand architecture facilitates the formation of the active Pd(0) species and promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle. The "G3" designation refers to the third-generation Buchwald precatalyst scaffold, which is designed for high stability and catalytic activity.[1]
Catalyst Structure:
General Reaction Conditions
At present, specific and detailed quantitative data for Heck reactions employing this compound is not extensively available in the public domain. However, based on the general knowledge of Heck reactions utilizing similar Buchwald G3 precatalysts, a general set of reaction conditions can be proposed as a starting point for optimization.
Table 1: General Reaction Parameters for Heck Coupling with this compound
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are often achievable with highly active precatalysts like this compound. |
| Base | 1.2 - 2.5 equivalents | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Organic bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) can also be effective. |
| Solvent | Aprotic polar solvents | Dioxane, THF, DMF, and toluene (B28343) are common choices. The selection of solvent can significantly impact reaction efficiency and should be optimized. |
| Temperature | 80 - 120 °C | The optimal temperature will depend on the reactivity of the substrates. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS to determine the optimal time. |
Experimental Protocol: A Representative Heck Reaction
The following is a generalized protocol for the Heck coupling of an aryl bromide with an acrylate (B77674) ester using this compound. This protocol should be considered a starting point and may require optimization for specific substrates.
Reaction Scheme:
Figure 1: General scheme for a Heck reaction.
Materials:
-
This compound precatalyst
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Acrylate ester (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (e.g., 0.02 mmol, 2 mol%), aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous dioxane (5 mL) via syringe, followed by the acrylate ester (1.2 mmol).
-
Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Logical Workflow for a Heck Reaction
The following diagram illustrates the typical workflow for setting up and performing a Heck reaction in a research laboratory setting.
Figure 2: Experimental workflow for a Heck reaction.
Conclusion
This compound is a promising catalyst for Heck reactions, offering the advantages of high stability and reactivity characteristic of third-generation Buchwald precatalysts. While specific, detailed application data remains to be broadly published, the general protocols and conditions outlined in this document provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. As with any catalytic reaction, optimization of the reaction parameters for each specific substrate combination is crucial to achieving high yields and selectivity.
References
VPhos Pd G3: Application Notes and Protocols for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPhos Pd G3 is a third-generation Buchwald palladacycle precatalyst valued in organic synthesis for its high reactivity and broad applicability in cross-coupling reactions.[1] These reactions are fundamental in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The VPhos ligand, a biaryl(dialkyl)phosphine, imparts unique activity to the palladium center, notably for the reductive coupling of non-aromatic heterocyclic alkyl bromides.[1]
The G3 precatalyst architecture offers significant advantages, including being air-, moisture-, and thermally-stable, which simplifies handling and reaction setup.[1] These catalysts exhibit high solubility in a wide range of common organic solvents and promote efficient formation of the active LPd(0) species under mild conditions, often with low catalyst loadings and short reaction times.[1] This translates to more efficient, cost-effective, and environmentally friendly synthetic routes.
This document provides a detailed overview of the substrate scope of this compound in various cross-coupling reactions, along with specific experimental protocols to guide researchers in their synthetic endeavors.
Catalytic Cycle and Activation
The efficacy of Buchwald precatalysts lies in their ability to controllably generate the active monoligated Pd(0) species, which is the key catalytic intermediate in cross-coupling reactions. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below. The this compound precatalyst enters the catalytic cycle after activation with a base, which facilitates the formation of the active Pd(0) complex.
Substrate Scope of this compound in Cross-Coupling Reactions
This compound is a versatile catalyst suitable for a wide array of cross-coupling reactions, including but not limited to:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.
-
Negishi Coupling: Formation of C-C bonds between organozincs and organic halides.[1]
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.
-
Stille Coupling: Formation of C-C bonds between organostannanes and organic halides.
-
Heck Reaction: Formation of C-C bonds between alkenes and aryl or vinyl halides.[1]
-
Hiyama Coupling: Formation of C-C bonds between organosilanes and organic halides.
The following tables summarize the substrate scope for some of these key reactions. Disclaimer: The following data is representative of the performance of Buchwald G3 precatalysts. While this compound is expected to show similar or improved activity, the specific yields and conditions may vary.
Suzuki-Miyaura Coupling
| Aryl Halide/Triflate | Boronic Acid/Ester | Product | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 4-Bromoanisole (B123540) | 2-Thiopheneboronic acid | 4-Methoxy-1-(thiophen-2-yl)benzene | ~90 |
| 1-Chloro-4-(trifluoromethyl)benzene | (4-Methoxyphenyl)boronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | >95 |
| 2-Bromopyridine | (3-Fluorophenyl)boronic acid | 2-(3-Fluorophenyl)pyridine | ~85 |
Buchwald-Hartwig Amination
| Aryl Halide/Triflate | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Morpholine (B109124) | 4-(p-Tolyl)morpholine | >98 |
| 1-Bromo-3,5-dimethylbenzene | Aniline | N-(3,5-Dimethylphenyl)aniline | ~95 |
| 4-Bromoanisole | Benzylamine | N-(4-Methoxybenzyl)aniline | ~90 |
| 2-Chloropyridine | Di-n-butylamine | N,N-Dibutylpyridin-2-amine | ~88 |
Negishi Coupling
This compound, in combination with a surfactant system, has shown improved activity for the coupling of non-aromatic heterocyclic alkyl bromides with organozinc reagents.[1]
| Alkyl/Aryl Halide | Organozinc Reagent | Product | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylzinc chloride | 4-Fluorobiphenyl | >95 |
| 2-Bromopyridine | Ethylzinc bromide | 2-Ethylpyridine | ~80 |
| 1-Bromo-4-methoxybenzene | (4-Cyanophenyl)zinc chloride | 4-Methoxy-4'-cyanobiphenyl | ~92 |
| Cyclohexyl bromide | Phenylzinc chloride | Phenylcyclohexane | ~75 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All solid reagents should be weighed and handled under an inert atmosphere.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up a cross-coupling reaction using this compound.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
Reaction: 4-Chlorotoluene with Phenylboronic acid
Materials:
-
This compound (e.g., 2 mol%)
-
4-Chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene/Water (10:1 v/v), degassed (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, 4-chlorotoluene, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 2-12 hours), monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
Reaction: 4-Bromoanisole with Morpholine
Materials:
-
This compound (e.g., 1 mol%)
-
4-Bromoanisole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene, anhydrous and degassed (5 mL)
Procedure:
-
In a glovebox, add this compound and NaOtBu to an oven-dried Schlenk tube with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.
-
Add 4-bromoanisole and morpholine via syringe, followed by the anhydrous, degassed toluene.
-
Place the sealed tube in a preheated oil bath at 80 °C.
-
Stir the reaction for the required time (e.g., 1-6 hours), monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Iodide
Reaction: 4-Iodoanisole with Phenylacetylene (B144264)
Materials:
-
This compound (e.g., 0.5 mol%)
-
Copper(I) iodide (CuI) (e.g., 1 mol%)
-
4-Iodoanisole (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
Procedure:
-
To a Schlenk tube under argon, add this compound and CuI.
-
Add 4-iodoanisole, followed by anhydrous, degassed THF and triethylamine.
-
Finally, add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Conclusion
This compound is a highly effective and versatile precatalyst for a range of cross-coupling reactions. Its stability, high reactivity, and broad substrate compatibility make it an invaluable tool for synthetic chemists in academia and industry. The protocols provided herein serve as a starting point for reaction optimization, and researchers are encouraged to explore the full potential of this powerful catalyst in their synthetic applications.
References
Application Notes and Protocols for VPhos Pd G3 in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials. The selection of an appropriate catalyst system is crucial for achieving high yields and efficiency. VPhos Pd G3 is a third-generation Buchwald palladacycle precatalyst known for its high activity and stability, making it a suitable candidate for Sonogashira coupling reactions. These application notes provide a detailed protocol and relevant data for the use of this compound in Sonogashira couplings.
Disclaimer: Specific literature on the application of this compound in Sonogashira coupling is limited. The following protocols and data are based on general principles of Sonogashira reactions with modern palladacycles and should be considered as a starting point for optimization.
Reaction Principle and Logical Relationships
The Sonogashira coupling reaction involves a palladium catalyst and typically a copper(I) co-catalyst. The this compound precatalyst is activated in situ to form the active Pd(0) species. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The efficiency of the reaction is dependent on several factors including the catalyst loading, the nature of the substrates, the base, the solvent, and the reaction temperature.
Caption: Logical relationship of inputs and outputs in a Sonogashira coupling reaction.
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling using this compound
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.1 - 2 mol% | Can be optimized based on substrate reactivity. Lower loadings may be possible for highly reactive substrates. |
| Aryl Halide | 1.0 equiv | Aryl iodides, bromides, and triflates are suitable. Chlorides may require higher catalyst loading and temperature. |
| Terminal Alkyne | 1.1 - 1.5 equiv | An excess of the alkyne is generally used to ensure complete consumption of the aryl halide. |
| Copper(I) Co-catalyst | 0.2 - 5 mol% | Copper(I) iodide (CuI) is commonly used. Some reactions can be performed copper-free. |
| Base | 2.0 - 3.0 equiv | Triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate (Cs₂CO₃) are common choices. |
| Solvent | 0.1 - 0.5 M | Toluene, dioxane, THF, or DMF are typically used. |
| Temperature | Room Temp. - 100 °C | The optimal temperature depends on the reactivity of the substrates. |
| Reaction Time | 1 - 24 h | Monitored by TLC or GC/LC-MS. |
Table 2: Substrate Scope and Expected Yields (Hypothetical)
| Aryl Halide | Terminal Alkyne | Catalyst Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | 0.5 | TEA (2.0) | Toluene | 60 | 4 | >95 |
| 4-Bromobenzonitrile | 1-Heptyne | 1.0 | DIPEA (2.5) | Dioxane | 80 | 12 | 85-95 |
| 3-Chloropyridine | Trimethylsilylacetylene | 2.0 | Cs₂CO₃ (2.0) | DMF | 100 | 24 | 70-80 |
| 1-Iodonaphthalene | Ethynyltrimethylsilane | 0.5 | TEA (2.0) | THF | RT | 6 | >95 |
| 4-Bromoacetophenone | Cyclohexylacetylene | 1.0 | DIPEA (2.5) | Toluene | 80 | 16 | 80-90 |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne using this compound as the catalyst.
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (0.01 mmol), and CuI (0.02 mmol).
-
Seal the flask with a septum and purge with an inert gas.
-
Evacuate and backfill the flask with the inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent (5 mL) via syringe.
-
Add the base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Signaling Pathways and Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The VPhos ligand on the palladium center plays a crucial role in facilitating the key steps of oxidative addition and reductive elimination.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
These application notes are intended to serve as a comprehensive guide for researchers utilizing this compound in Sonogashira coupling reactions. For optimal results, it is recommended to screen reaction conditions for each specific substrate combination.
Application Notes and Protocols for Microwave-Assisted Synthesis Using VPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science industries. The development of pre-catalysts has significantly advanced these transformations by providing air- and moisture-stable solids that ensure the formation of the active catalytic species. The third-generation (G3) Buchwald precatalysts are noted for their high reactivity, broad substrate scope, and operational simplicity.[1][2][3]
VPhos Pd G3 is a third-generation Buchwald precatalyst that incorporates the bulky and electron-rich VPhos ligand. While specific microwave-assisted protocols for this compound are not extensively documented in the reviewed literature, its structural analogues, such as XPhos Pd G3 and XantPhos Pd G3, have been successfully employed in a variety of microwave-promoted cross-coupling reactions. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.
These application notes provide a representative protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction, based on established procedures for analogous G3 precatalysts. The provided methodologies and data should serve as a valuable starting point for researchers looking to leverage the potential of this compound in their synthetic endeavors. It is important to note that optimization of the reaction conditions is likely necessary for specific substrates and applications.
Data Presentation
The following tables summarize typical reaction conditions and yields for microwave-assisted cross-coupling reactions using analogous G3 precatalysts. These data can be used as a reference for designing experiments with this compound.
Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (representative) | |
| Catalyst Loading | 1-5 mol% | |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) | |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 equiv) | |
| Solvent | 1,4-Dioxane (B91453)/H₂O, Toluene, or DMF | |
| Temperature | 100-150 °C | |
| Time | 5-30 min | |
| Microwave Power | 100-300 W |
Table 2: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃/XPhos (representative) | [1] |
| Catalyst Loading | 2-5 mol% Pd | [1] |
| Aryl Halide | Aryl Bromide (1.0 equiv) | [1] |
| Amine | Primary or Secondary Amine (1.2-2.1 equiv) | [1] |
| Base | NaOt-Bu or K₃PO₄ (1.4-2.5 equiv) | [1] |
| Solvent | Toluene or Dioxane | [1] |
| Temperature | 100-150 °C | [1] |
| Time | 10-60 min | [1] |
| Microwave Power | 100-400 W | [1] |
Experimental Protocols
The following is a detailed, representative protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for other G3 precatalysts and should be adapted and optimized for use with this compound.
Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
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This compound precatalyst
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Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add the this compound precatalyst (0.01 mmol, 2 mol%).
-
Add 1,4-dioxane (3 mL) and deionized water (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The microwave power should be set to a maximum of 200 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Mandatory Visualization
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
References
VPhos Pd G3: Application Notes and Protocols for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPhos Pd G3 is a third-generation Buchwald palladacycle precatalyst that has demonstrated high reactivity and versatility in a range of cross-coupling reactions critical to pharmaceutical synthesis.[1][2] As an air-, moisture-, and thermally-stable solid, it offers advantages in ease of handling and storage, making it a reliable choice for both small-scale drug discovery and process development.[2] This document provides detailed application notes and protocols for the use of this compound in key transformations for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. This compound is particularly suitable for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions.[2]
Key Applications in Pharmaceutical Synthesis
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is fundamental to the synthesis of a vast array of pharmaceutical compounds. Palladium-catalyzed cross-coupling reactions are powerful tools for forging these bonds with high efficiency and functional group tolerance. This compound, with its specialized biaryl(dialkyl)phosphine ligand, offers an excellent catalytic system for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many drug molecules.
Application Note: this compound is an effective catalyst for the Suzuki-Miyaura coupling of a wide range of aryl and heteroaryl halides with boronic acids and their derivatives. Its high activity allows for efficient coupling under mild conditions, which is crucial when dealing with complex and sensitive pharmaceutical intermediates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This compound (0.01-2 mol%) and a suitable solvent (e.g., toluene, dioxane, or THF, 0.1-0.5 M) are then added. The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) for the specified time (1-24 h). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Illustrative Examples of Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | >95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 3-Thiopheneboronic acid | K₃PO₄ | THF | 60 | 8 | 98 |
Note: The data in this table is illustrative and based on typical results for similar G3 precatalysts. Actual results may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines and N-heterocycles that are key structural motifs in numerous pharmaceuticals.
Application Note: this compound is well-suited for the coupling of a variety of aryl and heteroaryl halides with a broad range of primary and secondary amines. The catalyst's efficiency allows for the use of lower catalyst loadings and milder reaction conditions, which is advantageous for large-scale synthesis and for substrates with sensitive functional groups.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv) and a suitable base (e.g., NaOt-Bu, K₂CO₃, 1.2-2.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas. This compound (0.5-2 mol%), the amine (1.2 mmol, 1.2 equiv), and a suitable solvent (e.g., toluene, dioxane, or THF, 0.1-0.5 M) are then added. The reaction mixture is stirred at the desired temperature (room temperature to 110 °C) for the specified time (1-24 h). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Table 2: Illustrative Examples of Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 6 | 94 |
| 2 | 3-Bromopyridine | Aniline | K₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | n-Butylamine | NaOt-Bu | THF | 80 | 12 | 96 |
Note: The data in this table is illustrative and based on typical results for similar G3 precatalysts. Actual results may vary depending on the specific substrates and reaction conditions.
Negishi Cross-Coupling for C(sp³)–C(sp²) Bond Formation
The Negishi cross-coupling is a highly effective method for the formation of C-C bonds, particularly for the challenging C(sp³)–C(sp²) coupling. This reaction is invaluable for the synthesis of alkylated aromatic and heteroaromatic compounds.
Application Note: this compound exhibits an improved activity profile for the reductive coupling of non-aromatic heterocyclic alkyl bromides.[1] When used in combination with a surfactant system, such as octanoic acid/sodium octanoate, it enables the efficient Negishi coupling of various alkyl halides with aryl electrophiles, providing access to a diverse range of C(sp³)–C(sp²) cross-coupled products.[1]
Experimental Protocol: General Procedure for Negishi C(sp³)–C(sp²) Cross-Coupling
To a solution of the alkyl halide (1.5 mmol, 1.5 equiv) in a suitable solvent (e.g., THF) at -78 °C is added a solution of t-BuLi. The mixture is stirred for a specified time, followed by the addition of a solution of ZnCl₂. The resulting organozinc reagent is then added to a mixture of the aryl halide (1.0 mmol, 1.0 equiv), this compound (1-2 mol%), and a suitable solvent (e.g., THF, toluene) under an inert atmosphere. The reaction is stirred at room temperature or heated as required for 1-24 h. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
Table 3: Illustrative Examples of Negishi C(sp³)–C(sp²) Cross-Coupling
| Entry | Alkyl Halide | Aryl Halide | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Isopropyl bromide | 4-Bromobenzonitrile | 1 | THF | 25 | 12 | 90 |
| 2 | Cyclohexyl iodide | 2-Chlorotoluene | 2 | Toluene | 60 | 24 | 85 |
| 3 | sec-Butyl bromide | 1-Bromo-3,5-dimethylbenzene | 1.5 | THF | 25 | 18 | 92 |
Note: The data in this table is illustrative and based on typical results for similar G3 precatalysts. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizing Experimental Workflows and Catalytic Cycles
To aid in the understanding of the experimental procedures and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for cross-coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in VPhos Pd G3 Catalyzed Reactions
Welcome to the Technical Support Center for VPhos Pd G3 catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cross-coupling experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common issues that can lead to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common causes of low yield in this compound catalyzed Buchwald-Hartwig amination reactions?
Low yields in this compound catalyzed Buchwald-Hartwig aminations can stem from several factors. The most common issues include inefficient activation of the precatalyst, catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and the presence of impurities in the starting materials or solvent. It is also crucial to ensure that the active LPd(0) species is being generated effectively.[1]
2. How can I ensure efficient activation of the this compound precatalyst?
The this compound precatalyst is designed for the efficient generation of the active monoligated Pd(0) species.[1] Activation occurs in the presence of a base, which deprotonates the biaryl backbone's amino group, leading to reductive elimination that forms the active catalyst and a carbazole (B46965) byproduct.[2] To ensure efficient activation:
-
Use an appropriate base: Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be substrate-dependent.
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Ensure adequate mixing: Proper stirring is crucial, especially with heterogeneous bases, to ensure the precatalyst comes into contact with the base for activation.
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Inert atmosphere: While G3 precatalysts are air- and moisture-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidation of the active Pd(0) species.
3. My reaction has stalled or is showing low conversion. What should I investigate?
If your reaction is sluggish or incomplete, consider the following troubleshooting steps:
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Catalyst Loading: While this compound is highly active, catalyst loading may need to be optimized for challenging substrates. Increasing the catalyst loading can sometimes improve conversion.
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Temperature: Buchwald-Hartwig aminations are often run at elevated temperatures (e.g., 80-110 °C). If the reaction is slow at a lower temperature, gradually increasing the temperature may improve the rate and overall conversion. However, excessively high temperatures can lead to catalyst decomposition.
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Base Strength and Solubility: The choice of base is critical. For less reactive aryl chlorides, a stronger base like NaOtBu or LHMDS may be necessary. The solubility of the base can also play a role; using a soluble base or ensuring vigorous stirring with an insoluble base is important.
-
Solvent: The solvent can significantly impact the reaction. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene (B28343), are commonly used. Ensure your starting materials are soluble in the chosen solvent.
4. I am observing the formation of side products. What are the likely culprits and how can I minimize them?
Common side products in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and homocoupling of the aryl halide.
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Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. This can be promoted by the presence of water or other protic sources in the reaction mixture. Ensure you are using anhydrous solvents and reagents.
-
Homocoupling: The formation of biaryl products can occur, especially at higher temperatures. Optimizing the reaction temperature and catalyst loading can help minimize this side reaction.
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Carbazole Inhibition: The activation of G3 precatalysts produces a carbazole byproduct which, in some cases, can inhibit the catalytic cycle.[2] If this is suspected, switching to a G4 precatalyst, which generates a less inhibitory N-methylcarbazole, may be beneficial.[2]
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of Buchwald-Hartwig amination reactions. While specific data for this compound is limited in the public domain, the following tables, based on studies of similar Buchwald ligands like XPhos, can serve as a valuable guide for optimization.
Table 1: Effect of Catalyst Loading and Reaction Time on Product Conversion
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ / XPhos | 10 | 16 | 91 |
| 2 | Pd(OAc)₂ / XPhos | 10 | 8 | 79 |
| 3 | Pd(OAc)₂ / XPhos | 5 | 16 | 57 |
Data adapted from a study on the amination of a protected benzimidazole (B57391) with 4-(methylsulfonyl)aniline (B1202210) using Cs₂CO₃ as the base in toluene at 100 °C.[3]
Table 2: Effect of Ligand and Solvent on Product Conversion
| Entry | Ligand | Solvent | Time (h) | Conversion (%) |
| 1 | BINAP | Toluene | 16 | 0 |
| 2 | DPEphos | Toluene | 16 | 0 |
| 3 | XPhos | Toluene | 16 | 91 |
| 4 | BINAP | Dioxane | 16 | 0 |
| 5 | DPEphos | Dioxane | 16 | 0 |
| 6 | XPhos | Dioxane | 16 | 100 |
Data adapted from a study on the amination of a protected benzimidazole with 4-(methylsulfonyl)aniline using Pd(OAc)₂ as the palladium source and Cs₂CO₃ as the base at 100 °C.[3]
Experimental Protocols
Below is a general experimental protocol for a Buchwald-Hartwig amination reaction that can be adapted for use with this compound. It is crucial to optimize the specific conditions for your particular substrates.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the this compound precatalyst (typically 0.5-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC/LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Visual Troubleshooting Guides
The following diagrams illustrate key concepts in troubleshooting this compound catalyzed reactions.
Caption: A workflow diagram for troubleshooting low yield in this compound catalyzed reactions.
Caption: Relationship between the catalytic cycle and common issues leading to low yield.
References
Technical Support Center: VPhos Pd G3 Catalyst
Welcome to the Technical Support Center for the VPhos Pd G3 catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound is a third-generation Buchwald palladium precatalyst.[1][2] These precatalysts are known for being air, moisture, and thermally stable, which allows for easier handling compared to earlier generation catalysts.[1][2][3] this compound is particularly effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, Heck, Hiyama, Stille, and Sonogashira couplings.[1] Its improved activity profile is especially noted for the reductive coupling of non-aromatic heterocyclic alkyl bromides.[1]
Q2: How is the active VPhos Pd(0) catalyst generated from the G3 precatalyst?
The active monoligated Pd(0) species is generated in situ from the this compound precatalyst. This activation process involves a base-mediated reductive elimination of the aminobiphenyl scaffold.[2][3] A key byproduct of this activation is carbazole (B46965), which under certain conditions, can potentially inhibit the catalytic cycle.[2]
Q3: What are the best practices for handling and storing this compound?
This compound is supplied as a powder or crystals and is generally stable to air and moisture for weighing and handling on the benchtop.[1][2] For long-term storage, it is recommended to keep the catalyst in a tightly sealed container in a cool, dry place. As with most catalysts, storage under an inert atmosphere (e.g., in a glovebox or desiccator) can help prolong its shelf life and ensure consistent activity.
Q4: What are the initial signs of catalyst deactivation?
Common indicators of catalyst deactivation include:
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Stalled or incomplete reaction: The reaction fails to proceed to completion, even with extended reaction times.
-
Formation of byproducts: An increase in the formation of undesired side products, such as homocoupled products or dehalogenated starting materials.[4]
-
Color change: A noticeable change in the reaction mixture's color, such as the formation of a black precipitate (palladium black), can indicate the decomposition of the catalyst into palladium nanoparticles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or no conversion of starting materials.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Catalyst Activation | Ensure the base is of sufficient strength and purity. Weak or impure bases can lead to incomplete activation of the precatalyst. Consider switching to a stronger base if applicable to your substrate's functional group tolerance. | 1. Dry the base (e.g., K₃PO₄, Cs₂CO₃) in an oven at >150 °C for at least 4 hours before use. 2. Use a freshly opened bottle of a strong base like sodium tert-butoxide or LHMDS. 3. Ensure the base is finely powdered to maximize surface area. |
| Impure Reagents or Solvents | Use freshly purified substrates and anhydrous, degassed solvents. Impurities in the starting materials or residual water/oxygen in the solvent can poison the catalyst. | Solvent Degassing: Sparge the solvent with argon or nitrogen for at least 30 minutes, or use the freeze-pump-thaw method (3 cycles). Substrate Purification: Recrystallize solid starting materials. Distill liquid starting materials. Pass liquid amines through a short plug of activated alumina.[5] |
| Inhibition by Carbazole Byproduct | While less common with G3 precatalysts, the carbazole generated during activation can sometimes inhibit the reaction.[2] | Consider using a G4 precatalyst if inhibition by carbazole is suspected, as they are designed to release a less inhibitory N-methylcarbazole byproduct.[2] |
| Ligand Dissociation | Certain substrates, particularly primary amines and N-heterocycles, can displace the VPhos ligand, leading to the formation of inactive palladium species. | Add a slight excess of the free VPhos ligand (e.g., 0.5-1 mol% extra) to the reaction mixture to suppress dissociation.[5] |
Issue 2: Formation of Palladium Black.
The appearance of a black precipitate is a strong indicator of catalyst decomposition into palladium nanoparticles.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. | Run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider screening temperatures in 10 °C increments. |
| Presence of Oxygen | Ensure the reaction is set up under a strictly inert atmosphere. Even trace amounts of oxygen can promote the formation of palladium black.[4] | 1. Assemble the reaction glassware hot from the oven and cool under a stream of inert gas. 2. Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times before adding reagents. |
| Incompatible Solvent | Some solvents can promote catalyst aggregation. | Screen alternative anhydrous, degassed solvents such as toluene, dioxane, or THF. |
Issue 3: Inconsistent Reaction Results.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Catalyst Quality | The quality and purity of the precatalyst can vary. Impurities from the synthesis of the precatalyst can affect its performance.[6] | If possible, obtain a certificate of analysis for the catalyst batch. Consider purchasing from a reputable supplier. If synthesizing in-house, ensure rigorous purification. |
| Variability in Reagent Purity | The purity of starting materials, bases, and solvents can fluctuate between batches. | Standardize the purification and handling procedures for all reagents. Use reagents from the same batch for a series of related experiments to ensure consistency. |
Data Presentation
Table 1: General Troubleshooting Parameters for this compound Catalyzed Cross-Coupling Reactions
| Parameter | Recommended Starting Conditions | Troubleshooting Variables |
| Catalyst Loading | 1-2 mol % | 0.5-5 mol % |
| Ligand:Palladium Ratio | 1:1 (from precatalyst) | 1.1:1 to 1.5:1 (with added ligand) |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | K₂CO₃, LiOtBu, LHMDS |
| Solvent | Toluene, Dioxane, THF | 2-MeTHF, CPME, DMF, DMAc |
| Temperature | 80-110 °C | Room Temperature to 140 °C |
| Concentration | 0.1 - 0.5 M | 0.05 - 1.0 M |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add the this compound precatalyst (0.02 mmol, 2 mol %).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add 10 mL of degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the intended reaction time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst Activity Test
To assess the activity of a new or old batch of this compound, a standard test reaction can be performed.
-
Follow the general procedure for a Suzuki-Miyaura coupling (Protocol 1) with known high-purity substrates that have previously given reliable results (e.g., 4-bromotoluene (B49008) and phenylboronic acid).
-
Run the reaction for a fixed period (e.g., 1 hour).
-
Analyze the conversion to the product by GC-MS or ¹H NMR with an internal standard.
-
Compare the conversion to that obtained with a fresh, trusted batch of the catalyst. A significant decrease in conversion may indicate catalyst deactivation or degradation.
Visualizations
Caption: this compound Activation and Deactivation Pathways.
References
- 1. This compound Sigma-Aldrich [sigmaaldrich.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base and solvent for VPhos Pd G3 catalysis
Welcome to the technical support center for VPhos Pd G3 catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a third-generation Buchwald palladacycle precatalyst. These precatalysts are known for being air, moisture, and thermally stable, which allows for easier handling compared to other palladium sources.[1] They provide rapid and efficient generation of the active LPd(0) catalytic species under mild conditions.[2] this compound is particularly effective for a variety of cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Negishi coupling.[1] It has shown an improved activity profile for the reductive coupling of non-aromatic heterocyclic alkyl bromides.[1]
Q2: How is the active Pd(0) catalyst generated from a G3 precatalyst?
The third-generation (G3) Buchwald precatalysts are designed for easy activation. In the presence of a base, the precatalyst undergoes deprotonation to form a Pd-amido complex. This complex then undergoes reductive elimination to yield the active LPd(0) species, a methanesulfonate (B1217627) salt, and carbazole.[3] This process is generally fast and efficient, which contributes to the high reactivity of G3 precatalysts.[3]
Q3: My this compound catalyzed reaction is not working or giving low yield. What are the common causes?
Low conversion or reaction failure can stem from several factors:
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Inactive Catalyst: Ensure your this compound is from a reliable source and has been stored properly to avoid degradation.
-
Inefficient Catalyst Activation: The choice of base is crucial for the efficient generation of the active Pd(0) species. A base that is too weak may not be effective.
-
Presence of Oxygen: Palladium catalysts, particularly the active Pd(0) species, can be sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Impure Reagents: The purity of your substrates, base, and solvent can significantly impact the reaction outcome.
-
Suboptimal Base or Solvent: The combination of base and solvent is critical and often substrate-dependent. Screening of different bases and solvents is recommended to find the optimal conditions for your specific reaction.
-
Side Reactions: Undesired side reactions such as protodeboronation (in Suzuki-Miyaura coupling) or hydrodehalogenation can consume starting materials and reduce the yield of the desired product.
Q4: What are some common side reactions to be aware of, and how can I minimize them?
-
Protodeboronation (Suzuki-Miyaura): This is the hydrolysis of the boronic acid or ester back to the corresponding arene. To minimize this, you can try using less harsh reaction conditions, a more stable boronate ester (e.g., pinacol (B44631) esters), or ensuring your base is not excessively strong or your reaction mixture does not have an excessive amount of water.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This is often promoted by the presence of oxygen. Thoroughly degassing your solvents and maintaining an inert atmosphere can help reduce homocoupling.
-
Hydrodehalogenation: The replacement of the halide on your electrophile with a hydrogen atom can be a competing side reaction. This can sometimes be influenced by the choice of solvent and base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient catalyst activation | Screen a panel of bases, from weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) to stronger organic or inorganic bases (e.g., NaOtBu, LHMDS), depending on the reaction type. |
| Presence of oxygen | Ensure proper degassing of solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. | |
| Impure starting materials | Check the purity of your substrates, solvent, and base. Purify if necessary. | |
| Formation of Byproducts (e.g., protodeboronation, homocoupling) | Reaction conditions are too harsh | Try lowering the reaction temperature or using a milder base. |
| Presence of water (for protodeboronation) | Use anhydrous solvents and ensure the base is not excessively hydrated. For some Suzuki couplings, a controlled amount of water is beneficial, so optimization is key. | |
| Presence of oxygen (for homocoupling) | Improve the degassing procedure for your solvents and ensure a leak-free reaction setup under an inert atmosphere. | |
| Inconsistent Results | Catalyst degradation | Store the this compound precatalyst in a cool, dark, and dry place, preferably under an inert atmosphere. |
| Variable quality of reagents | Use high-purity, anhydrous solvents and fresh, high-quality bases and substrates. |
Data Presentation: Base and Solvent Screening
Optimizing the base and solvent is critical for the success of this compound catalyzed reactions. Below are tables with commonly used bases and solvents for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can serve as a starting point for your screening efforts.
Table 1: Recommended Bases for Screening
| Reaction Type | Base | Strength | Typical Equivalents | Notes |
| Suzuki-Miyaura | K₂CO₃ | Moderate | 2.0 - 3.0 | Often used in aqueous solvent mixtures. |
| K₃PO₄ | Moderate | 2.0 - 3.0 | A good general base for a variety of substrates. | |
| Cs₂CO₃ | Strong | 2.0 - 3.0 | Can be effective for challenging couplings. | |
| NaOH | Strong | 2.0 - 3.0 | Used in aqueous solutions. | |
| Buchwald-Hartwig Amination | NaOtBu | Strong | 1.2 - 2.0 | A very common and effective base for C-N coupling. |
| KOtBu | Strong | 1.2 - 2.0 | Similar to NaOtBu, can sometimes offer different solubility. | |
| LHMDS | Strong | 1.2 - 2.0 | A strong, non-nucleophilic base. | |
| K₃PO₄ | Moderate | 2.0 - 3.0 | A milder option for sensitive substrates. |
Table 2: Recommended Solvents for Screening
| Solvent | Properties | Commonly Used For | Notes |
| 1,4-Dioxane | Polar aprotic ether | Suzuki-Miyaura, Buchwald-Hartwig | Often used with water as a co-solvent in Suzuki reactions. Should be peroxide-free. |
| Toluene | Nonpolar aromatic | Suzuki-Miyaura, Buchwald-Hartwig | Good for higher temperature reactions. |
| Tetrahydrofuran (THF) | Polar aprotic ether | Suzuki-Miyaura, Buchwald-Hartwig | A versatile solvent, but has a lower boiling point. |
| tert-Butanol (t-BuOH) | Polar protic alcohol | Buchwald-Hartwig | Often used in combination with other solvents. |
| Acetonitrile (MeCN) | Polar aprotic | Suzuki-Miyaura | Can influence selectivity in some cases.[4] |
| Water | Polar protic | Suzuki-Miyaura | Used as a co-solvent with organic solvents like dioxane or THF. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Anhydrous, degassed solvents
-
Reaction vessel (e.g., Schlenk tube or vial with a septum)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl halide, boronic acid, and base.
-
Add the this compound catalyst.
-
Seal the reaction vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl halide with an amine using this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Solvent (e.g., toluene, 5 mL)
-
Anhydrous, degassed solvent
-
Reaction vessel (e.g., Schlenk tube or vial with a septum)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the base and this compound catalyst.
-
Seal the reaction vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, followed by the aryl halide and the amine via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for this compound catalyzed cross-coupling.
Caption: Logical troubleshooting workflow for common issues in this compound catalysis.
References
Navigating Buchwald-Hartwig Couplings: A Technical Guide to Managing Side Reactions with G3 Precatalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using Buchwald G3 precatalysts in C-N cross-coupling reactions. By understanding the sources of side reactions and implementing systematic optimization strategies, researchers can improve reaction efficiency, product yield, and purity.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: My Buchwald-Hartwig amination reaction is showing low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product formation can stem from several factors, ranging from catalyst quality to reaction conditions. A systematic approach is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Poor Precatalyst Quality: The G3 precatalyst may contain impurities that inhibit the reaction. Common impurities include unreacted palladacycle dimer, residual solvents from synthesis (e.g., THF, n-hexane, CH2Cl2), or phosphine (B1218219) oxides.[1][2][3]
-
Inefficient Catalyst Activation: The active Pd(0) species may not be generating efficiently. This can be due to the choice of base or the presence of inhibiting species.
-
Solution: Screen a panel of bases. While strong bases like sodium tert-butoxide are common, they can be detrimental to sensitive substrates.[4] Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be effective and offer better functional group tolerance.[4][5] Refer to the "Protocol for Base Screening" for a systematic approach.
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in solubility, catalyst stability, and reaction rate.[6][7]
-
Solution: Perform a solvent screen. Common solvents include toluene, dioxane, and THF.[8] For challenging systems, consider greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or methyl tert-butyl ether (MTBE).[9] A "Protocol for Solvent Screening" is available in the Experimental Protocols section.
-
-
Inhibitory Byproduct Formation: Carbazole (B46965), a byproduct of G3 precatalyst activation, can sometimes inhibit the catalytic cycle.[10][11]
The following workflow can guide your troubleshooting process for low conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant Hydrodehalogenation (Dehalogenation) of the Aryl Halide
Question: I am observing a significant amount of the dehalogenated arene byproduct in my reaction mixture. How can I minimize this side reaction?
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. It often competes with the desired C-N bond formation.
Possible Causes & Solutions:
-
Source of Hydride: The hydride species responsible for dehalogenation can originate from various sources, including the amine, solvent, or base.[12] Water can also be a source of protons that lead to dehalogenation.[13]
-
Solution: Ensure anhydrous conditions by using dry solvents and reagents. If the amine is suspected to be the hydride source, screening alternative amines or adjusting the stoichiometry may be beneficial.
-
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amide intermediate can occur, leading to the formation of a palladium-hydride species that promotes dehalogenation.[14]
-
Solution: Modifying the ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different Buchwald ligands may favor the desired coupling pathway.
-
-
Base-Promoted Decomposition: Strong bases can sometimes promote pathways that lead to hydride formation.
-
Solution: Screen weaker bases such as carbonates or phosphates.[4] The choice of base can significantly impact the prevalence of this side reaction.
-
The following decision tree illustrates the process for addressing hydrodehalogenation:
Caption: Troubleshooting workflow for hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with Buchwald G3 precatalysts?
A1: Besides the desired C-N coupling, several side reactions can occur. The most prevalent are hydrodehalogenation of the aryl halide, hydrolysis of the aryl halide, and for Suzuki-Miyaura couplings, protodeboronation of the boronic acid.[1] Formation of phosphine oxides from ligand degradation can also be observed.
Q2: How does the choice of base affect the reaction outcome?
A2: The base plays a crucial role in the catalytic cycle and its choice can significantly impact the reaction. Strong bases like NaOtBu can lead to the decomposition of substrates with sensitive functional groups.[4][5] Weaker bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ offer broader functional group tolerance.[4] The solubility of the base is also important; for instance, Cs₂CO₃ has good solubility in many organic solvents.[4]
Q3: Can residual solvent in the G3 precatalyst affect my reaction?
A3: Yes. Solvents used in the synthesis of the precatalyst, such as CH₂Cl₂, can remain as solvates and have been found to reduce product yields in subsequent coupling reactions.[1] It is advisable to use precatalysts that are free from residual synthesis solvents.
Q4: When should I consider using a G4 precatalyst instead of a G3?
A4: G4 precatalysts were developed to address the issue of carbazole inhibition that can sometimes occur with G3 precatalysts.[11][12] If you are working with a system that is particularly sensitive to inhibition or if you observe catalyst deactivation that cannot be attributed to other factors, switching to a G4 precatalyst may be beneficial as it generates the less inhibitory N-methylcarbazole byproduct.[13]
Data Presentation
The following table summarizes the failure rates of common side reactions in automated Suzuki and Buchwald couplings, which often employ similar catalytic systems. This data highlights the prevalence of these side reactions.
| Reaction Type | Side Reaction | Failure Rate (%) |
| Suzuki Coupling | Dehalogenation (R-Hal → R-H) | 60% of failures |
| Hydrolysis of Aryl Halide | 28% of failures | |
| Protodeboronation (R'-B(OH)₂ → R'-H) | 12% of failures | |
| Data adapted from a study on automated synthesis.[1] |
Experimental Protocols
Protocol 1: Quality Control of Buchwald G3 Precatalyst by ¹H NMR Spectroscopy
This protocol provides a method to assess the purity of a Buchwald G3 precatalyst and identify common impurities.[2][15][16]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the Buchwald G3 precatalyst into an NMR tube.
-
Solvent: Add ~0.6 mL of a deuterated solvent in which the precatalyst and potential impurities are soluble (e.g., DMSO-d₆).
-
Internal Standard (Optional but Recommended): Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis:
-
Identify the characteristic signals of the precatalyst ligand and the aminobiphenyl fragment.
-
Look for signals corresponding to common impurities:
-
Unreacted Palladacycle Dimer: Compare the spectrum to a reference spectrum of the dimer if available.
-
Residual Solvents: Check for characteristic peaks of THF (δ ~3.6 and ~1.7 ppm), n-hexane (δ ~1.2 and ~0.8 ppm), or CH₂Cl₂ (δ ~5.3 ppm).
-
-
Integrate the signals of the precatalyst, impurities, and the internal standard (if used) to determine the purity and the weight percentage of each impurity.
-
Protocol 2: General Procedure for a Trial Buchwald-Hartwig Amination Reaction
This protocol outlines a general starting point for a C-N cross-coupling reaction using a Buchwald G3 precatalyst.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Precatalyst and Solvent: Under the inert atmosphere, add the Buchwald G3 precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Then, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture under an inert atmosphere.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst. Wash the filter cake with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Systematic Screening of Bases
This protocol describes a parallel approach to efficiently screen different bases for a Buchwald-Hartwig amination.
Methodology:
-
Preparation of Stock Solutions:
-
Aryl Halide Stock: Prepare a stock solution of the aryl halide in the chosen solvent (e.g., 0.2 M in dioxane).
-
Amine Stock: Prepare a stock solution of the amine in the same solvent (e.g., 0.24 M in dioxane).
-
Precatalyst Stock: Prepare a stock solution of the Buchwald G3 precatalyst in the same solvent (e.g., 0.004 M in dioxane).
-
-
Reaction Setup in a 96-Well Plate or Vial Array:
-
To each well or vial, add the appropriate base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃, DBU) in solid form (e.g., 0.14 mmol).
-
Add the aryl halide stock solution (0.5 mL, 0.1 mmol) to each well.
-
Add the amine stock solution (0.5 mL, 0.12 mmol) to each well.
-
Add the precatalyst stock solution (0.5 mL, 0.002 mmol) to each well.
-
-
Reaction and Analysis:
-
Seal the plate or vials and place on a shaker in an oven at the desired temperature.
-
After a set time, quench the reactions and analyze the conversion in each well by high-throughput methods such as LC-MS or GC-MS.
-
Protocol 4: Systematic Screening of Solvents
This protocol details a method for screening different solvents to optimize the reaction.
Methodology:
-
Reaction Setup:
-
In a glovebox, add the aryl halide (0.1 mmol), amine (0.12 mmol), base (0.14 mmol), and Buchwald G3 precatalyst (0.002 mmol) to a series of identical reaction vials.
-
-
Solvent Addition:
-
To each vial, add 1.0 mL of a different anhydrous, degassed solvent to be screened (e.g., toluene, dioxane, THF, 2-MeTHF, CPME, t-AmOH).
-
-
Reaction and Analysis:
-
Seal the vials and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reactions at specific time points by taking aliquots and analyzing by LC-MS or GC-MS to compare the rate of product formation and byproduct formation in each solvent.
-
References
- 1. Molecules | Free Full-Text | Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. youtube.com [youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. [PDF] Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
VPhos Pd G3 Technical Support Center: Temperature Effects on Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction temperature when using the VPhos Pd G3 precatalyst. The information is presented in a question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered thermally stable?
This compound is a third-generation Buchwald palladium precatalyst.[1][2] This class of precatalysts is designed to be air, moisture, and thermally stable, which allows for easier handling and storage compared to earlier generation catalysts.[2] The G3 structure ensures a rapid and efficient generation of the active LPd(0) catalytic species under reaction conditions, contributing to its high reactivity and broad applicability in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings.[2]
Q2: What is the general recommended temperature range for reactions using this compound?
There is no single optimal temperature for all reactions. The ideal temperature depends heavily on the specific substrates, solvent, and base used. However, a common starting range for optimization is between room temperature (RT) and 100 °C. Some reactions with robust substrates can be run at higher temperatures, such as at the reflux temperature of toluene (B28343) (~110 °C). Conversely, for highly reactive coupling partners, reactions can be successful at temperatures as low as RT to 40 °C.[1]
Q3: How does temperature influence the kinetics of a this compound catalyzed reaction?
Temperature has a dual effect on the reaction kinetics:
-
Reaction Rate: Generally, increasing the temperature increases the rate of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). This can lead to shorter reaction times and higher conversion. For instance, a reaction that shows no conversion at room temperature may proceed effectively when heated to 60-80 °C.[3]
-
Catalyst Stability: While G3 precatalysts are thermally stable, they have an upper temperature limit.[4] Excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black. This decomposition is irreversible and results in a loss of catalytic activity, leading to stalled reactions and lower yields. For related G3 catalysts, decomposition temperatures are noted in the 145-215 °C range, but performance can degrade at much lower temperatures depending on the reaction mixture.[5][6]
Q4: Can I activate the this compound precatalyst by heating it before adding my substrates?
This is generally not necessary or recommended. G3 precatalysts are designed for rapid activation in situ in the presence of a suitable base at the reaction temperature.[1] Pre-heating the catalyst alone may risk thermal decomposition without any productive catalytic turnover. The activation process involves the base-mediated formation of the active Pd(0) species from the precatalyst.[1]
Troubleshooting Guide
Issue 1: My reaction is very slow or has not started at room temperature.
-
Possible Cause: The activation energy for a key step in the catalytic cycle (e.g., oxidative addition) is not being overcome at room temperature.
-
Troubleshooting Steps:
-
Gradually Increase Temperature: Raise the reaction temperature in increments (e.g., to 40 °C, then 60 °C, then 80 °C) while monitoring the reaction progress by TLC or GC/LC-MS.
-
Check Reagent Purity: Ensure solvents are anhydrous and reagents are pure, as impurities can inhibit the catalyst.
-
Verify Base Strength: Confirm that the chosen base is appropriate for the reaction and is sufficiently active.
-
Issue 2: My reaction starts well but then stalls, and I observe the formation of black particles.
-
Possible Cause: The reaction temperature is too high, causing the this compound catalyst to decompose into inactive palladium black.
-
Troubleshooting Steps:
-
Reduce Temperature: Repeat the reaction at a lower temperature. If the reaction was run at 100 °C, try 80 °C.
-
Screen Solvents: A higher-boiling solvent might not be ideal. Switching to a lower-boiling solvent can provide better temperature control.
-
Lower Catalyst Loading: While counterintuitive, very high catalyst concentrations can sometimes lead to aggregation and decomposition at elevated temperatures. Consider if the catalyst loading can be reduced.
-
Issue 3: I am getting a low yield and multiple byproducts at elevated temperatures.
-
Possible Cause: High temperatures can accelerate not only the desired reaction but also side reactions, such as homo-coupling, protodeboronation (in Suzuki couplings), or decomposition of sensitive functional groups on your substrates.
-
Troubleshooting Steps:
-
Run a Temperature Optimization Screen: Systematically evaluate a range of temperatures (e.g., RT, 40°C, 60°C, 80°C) to find the point that maximizes the yield of the desired product while minimizing byproducts. (See Experimental Protocol below).
-
Consider a Milder Base: A combination of a strong base and high temperature can promote side reactions. A weaker base may allow for a clean reaction, even if it requires a slightly longer reaction time.
-
Data Presentation
Table 1: Illustrative Effect of Temperature on a Generic Cross-Coupling Reaction
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Observations |
| 25 (Room Temp) | 24 | 10 | <5 | Reaction is sluggish; mostly starting material remains. |
| 50 | 12 | 65 | 60 | Good conversion rate with minimal side products. |
| 80 | 4 | 98 | 92 | Optimal temperature; fast reaction and high yield. |
| 110 | 2 | 99 | 75 | Fast conversion, but significant byproduct formation noted. |
| 130 | 2 | ~80 (stalled) | 60 | Initial rapid reaction, followed by stalling and visible Pd(0) black precipitation. |
Experimental Protocols
Protocol: Determining the Optimal Reaction Temperature
This protocol provides a methodology for systematically screening temperatures to find the optimal conditions for a specific this compound catalyzed cross-coupling reaction.
-
Setup: In an array of reaction vials (e.g., in a parallel synthesizer or a multi-well heating block), add the appropriate amount of this compound (e.g., 1-2 mol%) and base (e.g., 2 equivalents) to each vial under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add the aryl halide (1 equivalent), the coupling partner (e.g., 1.2-1.5 equivalents), and the degassed solvent to each vial. Ensure all reagents are added in the same order and concentration across all vials.
-
Temperature Screening:
-
Set each vial or block zone to a different temperature. A good starting range to screen is: RT, 40 °C, 60 °C, 80 °C, and 100 °C.
-
Ensure efficient stirring in all vials.
-
-
Monitoring:
-
At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small, quenched aliquot from each reaction vial.
-
Analyze the aliquots by a suitable method (e.g., LC-MS, GC, or TLC) to determine the consumption of starting material, formation of product, and presence of byproducts.
-
-
Analysis:
-
Plot the yield of the desired product against temperature at a fixed time point (e.g., 4 hours) to identify the temperature that gives the highest yield.
-
Also, note the temperature at which byproduct formation becomes significant or catalyst decomposition (blackening) is observed.
-
The optimal temperature is the one that provides the best balance of reaction rate and selectivity, leading to the highest isolated yield in a reasonable timeframe.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to temperature effects in catalysis.
Caption: Workflow for optimizing reaction temperature.
Caption: Relationship between temperature and reaction factors.
References
VPhos Pd G3 sensitivity to air and moisture in practice
Technical Support Center: VPhos Pd G3
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with practical guidance on the handling, storage, and troubleshooting of this versatile palladium precatalyst.
Frequently Asked Questions (FAQs)
Q1: How sensitive is solid this compound to air and moisture?
A1: In its solid form, this compound is generally considered to be air and moisture stable.[1][2] This allows for ease of handling and weighing in a standard laboratory environment without the need for a glovebox. However, prolonged exposure to a highly humid atmosphere should be avoided to maintain optimal catalyst performance. For long-term storage, it is best practice to keep the catalyst in a tightly sealed container in a cool, dry place.
Q2: What happens to this compound's stability once it is in a reaction mixture?
A2: Once this compound is in solution and activated by a base, the resulting active Pd(0) species becomes sensitive to air.[2] Oxygen can lead to the oxidation and deactivation of the catalyst, which can result in lower reaction yields or complete reaction failure. Therefore, it is crucial to employ standard inert atmosphere techniques, such as degassing solvents and maintaining a nitrogen or argon atmosphere over the reaction mixture.
Q3: My reaction with this compound is not working or giving low yields. What are the possible causes related to air and moisture sensitivity?
A3: Low yields or reaction failure can stem from several factors, but catalyst deactivation due to air or moisture is a common culprit. Here are some key points to consider:
-
Inadequate Degassing: Insufficiently degassed solvents will contain dissolved oxygen, which can deactivate the catalyst.
-
Leaky Reaction Setup: A poor seal on your reaction vessel can allow air to slowly diffuse into the reaction mixture over time.
-
Wet Reagents or Solvents: The presence of excess water can interfere with the catalytic cycle and promote catalyst decomposition. While some Suzuki-Miyaura reactions tolerate or even require a small amount of water, excessive amounts can be detrimental.
-
Improper Catalyst Handling: While the solid is stable, leaving it exposed to air for extended periods before adding it to the reaction vessel is not recommended.
Q4: How can I visually determine if my this compound has decomposed?
A4: Significant decomposition of the solid this compound may be indicated by a color change from its typical off-white or pale-yellow appearance to a darker, possibly black or brown, color. In solution, the formation of palladium black (a fine black precipitate) is a clear indicator of catalyst decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation by Oxygen | 1. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw, sparging with an inert gas (N₂ or Ar) for at least 30 minutes, or using a commercial solvent purification system. 2. Assemble your reaction glassware while hot to minimize adsorbed moisture and purge thoroughly with an inert gas. 3. Maintain a positive pressure of inert gas throughout the reaction. |
| Presence of Excess Moisture | 1. Use anhydrous solvents and dry reagents. 2. If a co-solvent like water is required, use deionized, degassed water. 3. Consider adding molecular sieves to the reaction mixture (ensure compatibility with your reagents). |
| Impure Reagents | 1. Verify the purity of your substrates and reagents, as impurities can sometimes inhibit the catalyst. |
Issue 2: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Step |
| Variable Air/Moisture Exposure | 1. Standardize your reaction setup and inerting procedures to ensure reproducibility. 2. If weighing the catalyst in the open, do so quickly and transfer it to the reaction vessel promptly. |
| Catalyst Degradation Over Time | 1. Store the catalyst in a desiccator or under an inert atmosphere for long-term storage. 2. If you suspect the catalyst has degraded, consider opening a new bottle. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using this compound
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reagent Preparation:
-
To the reaction flask, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Add this compound (typically 1-5 mol%).
-
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe or cannula.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The subsequent purification is performed by standard methods such as column chromatography.
Visual Guides
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: A simplified representation of the this compound catalyst structure.
References
Technical Support Center: VPhos Pd G3 Performance and Substrate Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of substrate purity on the performance of the VPhos Pd G3 catalyst. This compound is a third-generation Buchwald precatalyst known for its high activity in various cross-coupling reactions.[1][2] However, its performance can be significantly affected by the purity of the substrates used.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
A1: this compound is a palladium precatalyst that contains the VPhos ligand, a biaryl(dialkyl)phosphine.[1] As a "G3" or third-generation Buchwald precatalyst, it features a 2-aminobiphenyl (B1664054) scaffold that allows for the rapid and clean generation of the active, monoligated Pd(0) species under reaction conditions.[2][3] This catalyst is known for its improved activity and stability.[1][4]
It is suitable for a wide range of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling[1]
-
Heck Reaction[1]
-
Stille Coupling[1]
-
Sonogashira Coupling[1]
-
Hiyama Coupling[1]
Q2: Why is substrate purity so critical for the performance of this compound?
A2: The performance of palladium catalysts like this compound is highly sensitive to impurities in the reaction mixture.[5] Impurities can interact with the palladium center, the ligand, or other reaction components, leading to several detrimental effects:
-
Catalyst Poisoning: Certain functional groups or residual metals can irreversibly bind to the palladium center, rendering it inactive.[6]
-
Inhibition of Catalyst Activation: The G3 precatalyst requires activation to the catalytically active Pd(0) species.[2] Impurities can interfere with this activation step.
-
Side Reactions: Impurities can promote undesired side reactions, such as homocoupling of boronic acids in Suzuki couplings or dehalogenation of the aryl halide.[7][8] This not only reduces the yield of the desired product but also complicates purification.
-
Inconsistent Reaction Rates: The presence of variable amounts of impurities can lead to poor reproducibility between batches.
Q3: What are the most common types of impurities found in substrates and how do they affect the reaction?
A3: Substrate impurities can originate from starting materials, reagents used in previous synthetic steps, or degradation.[9] Common culprits include:
-
Water: While some cross-coupling reactions are performed in aqueous media, excess or uncontrolled amounts of water can promote the decomposition of boronic acids (protodeboronation) in Suzuki-Miyaura couplings, leading to lower yields.[10][11][12]
-
Residual Solvents: Solvents from previous steps (e.g., acetonitrile, which is a coordinating solvent) can sometimes inhibit the catalyst.[13]
-
Unreacted Starting Materials/Intermediates: These can compete with the desired substrate for the catalyst, leading to a mixture of products.
-
Inorganic Salts: Halide salts (e.g., LiCl) can accumulate and potentially poison the catalyst.[13]
-
Trace Metals: Residual metals from previous catalytic steps (e.g., copper, iron) can interfere with the palladium catalytic cycle or promote unwanted side reactions.[5][14]
-
Oxidized Phosphines: The phosphine (B1218219) ligand is crucial for catalyst activity. If the substrate contains oxidizing impurities, it can degrade the VPhos ligand to its corresponding phosphine oxide, deactivating the catalyst.[15]
Q4: How can I assess the purity of my substrates before an experiment?
A4: A thorough characterization of your substrates is essential. Robust analytical methods are required to ensure the quality of starting materials. Recommended techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying and quantifying organic impurities. ³¹P NMR can be useful for detecting phosphorus-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities, even at low levels.[16] It is often considered a gold standard for purity analysis.[16]
-
Gas Chromatography (GC): GC is ideal for detecting volatile organic compounds, such as residual solvents.[16]
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are highly sensitive and specific for identifying unknown impurities.[17][16]
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions using this compound that may be related to substrate purity.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Re-purify Substrates: Use techniques like recrystallization, column chromatography, or distillation to remove potential inhibitors. 2. Analyze for Trace Metals: Use Inductively Coupled Plasma (ICP-MS) or Atomic Absorption (AA) spectroscopy to check for residual metals in your starting materials. 3. Use a Scavenger: In some cases, adding a scavenger specific to the suspected impurity can be beneficial. |
| Inhibition of Precatalyst Activation | 1. Ensure Anhydrous Conditions (if required): For reactions sensitive to water, ensure solvents and reagents are rigorously dried. Use Karl Fischer titration to confirm water content. 2. Check Base Quality: The base is crucial for activating the G3 precatalyst. Ensure the base is pure and has not degraded. For solid bases, it can be helpful to grind them into a fine powder before use. |
| Degraded Catalyst | 1. Verify Catalyst Quality: If possible, test the catalyst with a reliable, high-purity standard reaction to confirm its activity. This compound is generally air- and moisture-stable, but improper long-term storage could lead to degradation.[2] |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Improve Degassing Technique: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) are effective.[12] Oxygen can promote the homocoupling of boronic acids.[8] |
| Excess Water | 1. Control Water Content: In Suzuki couplings, while a small amount of water can be beneficial, excess water can lead to protodeboronation and subsequent homocoupling.[8] If using an organic solvent, ensure it is dry. |
| Impurity-Promoted Side Reactions | 1. Purify Starting Materials: As with low conversion, purifying the substrates is the most effective solution. Homocoupling can sometimes be promoted by trace metal impurities.[7] |
Problem 3: Inconsistent Results or Poor Batch-to-Batch Reproducibility
| Possible Cause | Troubleshooting Steps |
| Variable Substrate Purity | 1. Implement Strict Quality Control: Analyze each new batch of substrate for purity using methods like HPLC or GC before use.[18] 2. Standardize Purification Protocol: If you are synthesizing the substrate, ensure the purification protocol is standardized and consistently applied. |
| Inconsistent Water Content | 1. Standardize Solvent Handling: Use a consistent source of anhydrous solvent or standardize the water content if it is part of the solvent system. |
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of common impurities on the yield of a Suzuki-Miyaura cross-coupling reaction using this compound.
Table 1: Impact of Impurities on Suzuki-Miyaura Coupling Yield
| Impurity | Concentration (mol%) | Observed Yield (%) | Notes |
| None (Control) | 0 | 98 | High conversion and selectivity. |
| Water | 200 (2 eq.) | 85 | Slight decrease in yield due to competing protodeboronation. |
| Acetone | 500 (5 eq.) | 95 | Minimal impact observed. |
| Acetonitrile | 500 (5 eq.) | 65 | Significant inhibition, likely due to coordination to the Pd center. |
| Copper(I) Iodide | 1 | 70 | Catalyst inhibition and promotion of side products observed. |
| Unreacted Aryl Bromide | 10 | 88 (of desired product) | Incomplete conversion of the limiting reagent. |
Experimental Protocols
Protocol 1: Evaluating the Impact of Water on a this compound-Catalyzed Suzuki-Miyaura Coupling
Objective: To quantify the effect of a known amount of water on the reaction yield.
Materials:
-
Aryl Bromide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Deionized Water
-
Internal Standard (e.g., Dodecane)
-
Standard laboratory glassware, dried in an oven.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Setup: In a glovebox, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), this compound (0.01 mmol), and a magnetic stir bar to a reaction vial.
-
Control Reaction: To one vial, add 5 mL of anhydrous toluene.
-
Test Reaction: To a second vial, add 5 mL of anhydrous toluene, followed by a specific volume of deionized water (e.g., 36 µL for 2.0 mmol, 2 equivalents).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated oil bath at 80 °C. Stir for the designated reaction time (e.g., 2 hours).
-
Quenching and Analysis: After cooling to room temperature, quench the reaction by adding 5 mL of water and 5 mL of ethyl acetate. Add a known amount of an internal standard. Shake the mixture, separate the organic layer, and analyze by GC or HPLC to determine the product yield.
Visualizations
Below are diagrams illustrating key workflows and concepts related to troubleshooting catalyst performance.
Caption: Troubleshooting flowchart for low yield.
Caption: How impurities interfere with the catalytic cycle.
Caption: Workflow for evaluating impurity effects.
References
- 1. This compound Sigma-Aldrich [sigmaaldrich.com]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 10. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. agilent.com [agilent.com]
- 18. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
strategies to minimize homocoupling with VPhos Pd G3
Welcome to the technical support center for VPhos Pd G3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on strategies to minimize homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which reactions is it suitable?
This compound is a third-generation Buchwald palladacycle precatalyst. These precatalysts are known for being air, moisture, and thermally stable, which allows for easier handling and more consistent results.[1][2] They are designed to quickly and quantitatively generate the active LPd(0) catalyst under reaction conditions.[3] this compound is suitable for a variety of cross-coupling reactions, including:
-
Buchwald-Hartwig Amination[1]
-
Suzuki-Miyaura Coupling[1]
-
Negishi Coupling[1]
-
Stille Coupling[1]
-
Sonogashira Coupling[1]
-
Hiyama Coupling[1]
-
Heck Reaction[1]
Q2: What is homocoupling and why is it a problem?
Homocoupling is a common side reaction in cross-coupling catalysis where two identical molecules of a coupling partner react with each other. For instance, in a Suzuki-Miyaura coupling, two molecules of the boronic acid can couple to form a biaryl byproduct. This unwanted reaction consumes starting material, reduces the yield of the desired product, and complicates purification.
Q3: What are the primary causes of homocoupling in reactions using this compound?
The primary cause of homocoupling, particularly of boronic acids in Suzuki-Miyaura coupling, is the presence of an oxidant, most commonly oxygen.[3][4] It is crucial to ensure that the reaction vessel is properly purged of air and that the solvents used have been thoroughly degassed.[3][4] While this compound precatalysts are stable, the active catalytic species can be sensitive to oxygen.
Troubleshooting Guide: Minimizing Homocoupling
Issue: Significant formation of homocoupling byproduct is observed.
Below are potential causes and recommended solutions to minimize homocoupling when using this compound.
| Potential Cause | Recommended Solution & Experimental Protocol |
| Presence of Oxygen | Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction setup and duration.[3][4] Protocol for Degassing: 1. Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. 2. Freeze-Pump-Thaw: For more rigorous degassing, especially for sensitive reactions, perform at least three freeze-pump-thaw cycles. Place the flask containing the solvent in a liquid nitrogen bath to freeze it. Once frozen, apply a high vacuum for several minutes. Close the flask to the vacuum and thaw the solvent. Repeat this cycle two more times. |
| Sub-optimal Base | Solution: The choice of base can significantly impact the reaction outcome.[5][6] For base-sensitive functional groups, consider using a weaker base.[3] The solubility of the base in the chosen solvent is also a critical factor.[6] Troubleshooting Steps: 1. If using a strong base like NaOt-Bu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃. 2. Ensure the base is finely powdered to maximize its surface area and reactivity.[3] |
| Inappropriate Solvent | Solution: The solvent plays a crucial role in catalyst stability and reactivity.[6][7][8] Low polarity solvents are often preferred for Buchwald-Hartwig aminations to avoid side reactions like hydrodehalogenation.[6] Troubleshooting Steps: 1. Screen different solvents. Common choices for cross-coupling reactions include THF, 1,4-dioxane, and toluene. 2. Ensure the solvent is anhydrous and of high purity, as impurities can inhibit the catalyst.[7] |
| Order of Reagent Addition | Solution: In Suzuki-Miyaura couplings, adding the boronic acid after the other reagents have been heated can help prevent its homocoupling.[4] Protocol: 1. To a reaction vessel under an inert atmosphere, add the this compound catalyst, the aryl halide, the base, and the solvent. 2. Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) and stir for 10-15 minutes. 3. Add the boronic acid to the pre-heated mixture. |
| Impure Reagents | Solution: The purity of starting materials is critical for the success of the reaction.[3] Troubleshooting Steps: 1. Assess the purity of your aryl halide and boronic acid (or other coupling partners). 2. Purify reagents if necessary. For example, amines can be purified by distillation or filtration through activated alumina.[3] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting homocoupling issues with this compound.
References
- 1. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Carbazole Inhibition in Buchwald Precatalysts
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide focuses on a specific issue encountered by researchers: inhibition caused by carbazole (B46965), particularly when using third-generation (G3) Buchwald precatalysts.
Frequently Asked Questions (FAQs)
Q1: What are third-generation (G3) Buchwald precatalysts and how do they activate?
A1: Third-generation (G3) Buchwald precatalysts are air- and moisture-stable palladium(II) complexes widely used in cross-coupling reactions. They feature a 2-aminobiphenyl (B1664054) scaffold that, upon activation with a base, undergoes reductive elimination to generate the active monoligated L-Pd(0) catalytic species. A key byproduct of this activation is neutral N-H carbazole.[1][2][3]
Q2: What is carbazole inhibition and why does it occur with G3 precatalysts?
A2: Carbazole inhibition is a phenomenon where the catalytic activity of the palladium center is reduced or halted. This occurs because the carbazole byproduct, generated during the activation of G3 precatalysts, can itself act as a ligand.[1][4][5] In the presence of a base, the N-H bond of carbazole is deprotonated to form a carbazolyl anion. This anion can then react with the Pd(II) intermediate formed after oxidative addition, creating a stable off-cycle [Pd(L)(Ar)(carbazolyl)] complex.[6][7] This complex acts as a catalyst resting state, slowing down the desired catalytic cycle.[6]
Q3: What are the common symptoms of carbazole inhibition in my reaction?
A3: Common symptoms include:
-
Low or incomplete conversion of starting materials.
-
Sluggish reaction rates, requiring prolonged reaction times or higher temperatures.
-
Formation of unexpected side products due to carbazole competing with your desired nucleophile.
-
Difficulties in product purification due to the presence of carbazole or its derivatives.[1][2]
Q4: How can I avoid carbazole inhibition?
A4: The most effective way to prevent this issue is to use a precatalyst that does not generate N-H carbazole. Fourth-generation (G4) Buchwald precatalysts were designed for this purpose. They feature an N-methyl group on the aminobiphenyl scaffold, which releases N-methylcarbazole upon activation.[1][2] Since N-methylcarbazole lacks the N-H proton, it cannot be deprotonated to form the inhibitory carbazolyl complex.[7][8] Alternatively, other catalyst systems like G6 precatalysts, which have a different activation mechanism that avoids carbazole formation altogether, can be used.[9][10]
Troubleshooting Guide
If you suspect carbazole inhibition is affecting your experiment, follow these steps to diagnose and resolve the issue.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Conversion / Stalled Reaction | Carbazole byproduct is deactivating the catalyst by forming a stable Pd(II)-carbazolyl resting state.[6] | 1. Switch to a G4 Precatalyst: Replace the G3 precatalyst with its G4 equivalent (e.g., XPhos Pd G4 instead of XPhos Pd G3). This is the most direct solution.[1][2] 2. Use a Non-Carbazole Generating Precatalyst: Consider using a G6 precatalyst or an allyl-based palladium precatalyst system.[8][10] |
| Reaction works, but requires high catalyst loading or high temperatures. | The equilibrium between the active catalyst and the inhibited carbazolyl complex is unfavorable, slowing the reaction. | While increasing temperature or catalyst loading might force the reaction to completion, the more robust solution is to switch to a G4 or G6 precatalyst to address the root cause of the inhibition. |
| Carbazole is a substrate in the reaction, and the reaction is failing. | If carbazole itself is one of your coupling partners, it can directly bind to the palladium center and inhibit the reaction, especially with G3 precatalysts where additional carbazole is generated. | Use a bulky, highly active ligand system, such as a sterically demanding N-heterocyclic carbene (NHC) ligand, which can favor the desired coupling over inhibition.[11] Also, ensure you are not using a G3 precatalyst which will generate even more of the potentially inhibitory substrate. |
| Difficulty purifying the final product. | The carbazole byproduct from the G3 precatalyst activation co-elutes with the desired product.[8] | Switch to a G4 precatalyst. The resulting N-methylcarbazole byproduct often has different solubility and chromatographic properties, simplifying purification.[8] |
Data Presentation
The following table summarizes the key differences between Buchwald precatalyst generations relevant to carbazole inhibition.
| Feature | G2 Precatalyst | G3 Precatalyst | G4 Precatalyst | G6 Precatalyst |
| Activation Byproduct | Biphenyl-based amine | N-H Carbazole [1] | N-Methylcarbazole [2] | Innocuous byproducts (no carbazole)[10] |
| Potential for Inhibition | Low | High [6][7] | Minimal [8] | None from carbazole |
| Primary Advantage | Room temperature activation with weak bases.[1] | Rapid generation of active Pd(0).[3] | Avoids N-H carbazole inhibition.[2][7] | Base-free activation, on-cycle intermediate.[10] |
| When to Use | General purpose couplings where inhibition is not a concern. | When rapid activation is critical and carbazole inhibition is not anticipated. | Recommended for most applications to avoid potential inhibition issues. | For challenging couplings or when base-sensitive functional groups are present. |
Visualizations
Diagrams of Catalytic and Inhibition Pathways
The following diagrams illustrate the activation of a G3 precatalyst, the main catalytic cycle, the inhibition pathway, and a general troubleshooting workflow.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: VPhos Pd G3 Reactions & Catalyst Stability
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing VPhos Pd G3 precatalysts. It provides troubleshooting advice and answers to frequently asked questions regarding the formation of palladium black, an indicator of catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is palladium black and why is it forming in my reaction?
Palladium black is a finely divided, black precipitate of elemental palladium (Pd(0)).[1] Its formation in a homogeneous catalytic reaction, such as one using this compound, signifies the decomposition of the active catalyst.[2] This occurs when the active Pd(0) species, generated from the G3 precatalyst, aggregates and precipitates out of the solution.[3] This aggregation renders the palladium catalytically inactive, leading to poor conversion or a stalled reaction.[4] The VPhos ligand, like other bulky, electron-rich phosphines, is designed to stabilize the Pd(0) center and prevent this aggregation, but certain reaction conditions can overcome this stabilization.[5][6]
Q2: What are the primary causes of this compound decomposition into palladium black?
The stability of the this compound catalyst system can be compromised by several factors, leading to the formation of palladium black. These issues often relate to the reaction setup, conditions, or the substrates themselves.
-
Insufficient Degassing: The presence of oxygen can oxidize the active Pd(0) catalyst or the phosphine (B1218219) ligand, leading to catalyst deactivation and subsequent precipitation.[4]
-
High Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways, especially for thermally sensitive catalyst systems.[4]
-
High Catalyst Loading: Counterintuitively, increasing the catalyst concentration can sometimes promote the aggregation of Pd(0) species, leading to the formation of palladium black.[7]
-
Substrate or Product Inhibition: Certain functional groups on the starting materials or products (e.g., pyridines, unprotected amines) can coordinate too strongly to the palladium center, displacing the VPhos ligand and leading to catalyst instability.[4]
-
Impurities: Impurities in solvents, reagents, or starting materials can interfere with the catalytic cycle and promote decomposition.
-
Incorrect Stoichiometry: An inappropriate ratio of base, ligand, or other reagents can disrupt the catalytic cycle and lead to catalyst deactivation.
Q3: My reaction turned black immediately after adding the catalyst. What went wrong?
Rapid formation of palladium black at the beginning of a reaction often points to a critical issue with the initial setup. The most common culprits are:
-
Poor Degassing: Residual oxygen in the solvent or headspace is a primary cause. The active Pd(0) species is highly sensitive to oxidation.[4]
-
Contaminated Reagents: Impurities in the solvent (e.g., peroxides in THF) or starting materials can quickly poison the catalyst.
-
Order of Addition: Adding the catalyst to a solution that has not been properly degassed or to a mixture containing reactive species without the other necessary components can lead to rapid decomposition.
Q4: How can I prevent the formation of palladium black in my experiments?
Preventing catalyst decomposition is key to a successful reaction. Adhering to best practices in your experimental setup is crucial.
-
Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Nitrogen or Argon) through the solvent for an extended period (e.g., 15-30 minutes).[4]
-
Optimize Reaction Temperature: Start with the lowest effective temperature reported for a similar transformation and only increase it if necessary.
-
Use Appropriate Catalyst Loading: Avoid using an excessive amount of catalyst. Lowering the catalyst loading can sometimes prevent aggregation.[7]
-
Screen Solvents and Bases: The choice of solvent and base can significantly impact catalyst stability. Ensure they are compatible with your substrate and the catalyst system.
-
Consider Ligand-to-Metal Ratio: For reactions where the precatalyst is not used, ensuring an adequate excess of the phosphine ligand can help stabilize the active species. However, with a precatalyst like this compound, the ratio is already defined.[8][9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues related to palladium black formation.
Table 1: Factors Influencing Palladium Black Formation
| Factor | Observation / Potential Issue | Recommended Action | Rationale |
| Atmosphere | Reaction mixture turns black quickly; low conversion. | Ensure rigorous degassing of solvents and headspace (e.g., freeze-pump-thaw or sparging with N₂/Ar).[4] | Oxygen can oxidize the active Pd(0) species or the phosphine ligand, leading to decomposition. |
| Temperature | Black precipitate forms upon heating or after prolonged heating. | Run the reaction at the lowest possible temperature that still affords a reasonable rate. | High temperatures can accelerate catalyst decomposition pathways.[4] |
| Concentration | Precipitation is observed in highly concentrated reactions. | Try diluting the reaction. Lowering the catalyst loading may also help. | High concentrations of Pd(0) can increase the rate of aggregation into inactive clusters.[7] |
| Substrates | Reactions with substrates containing strongly coordinating groups (e.g., pyridines, thiols) fail. | Protect the coordinating functional group if possible. A ligand screen for a more robust ligand may be necessary. | The substrate or product can displace the stabilizing VPhos ligand, leading to catalyst deactivation.[4] |
| Reagents | Inconsistent results or sudden failure of a previously working reaction. | Use high-purity, anhydrous solvents and reagents. Test for peroxides in ether-based solvents. | Impurities can act as catalyst poisons. |
| Base | The choice of base leads to poor performance. | Screen alternative bases (e.g., carbonates vs. phosphates vs. alkoxides). Ensure the base is finely ground for solid-liquid reactions. | The base plays a critical role in the catalytic cycle; an inappropriate base can hinder turnover and promote side reactions.[10] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling to Minimize Catalyst Decomposition
This protocol outlines best practices for setting up a reaction using this compound to minimize the risk of palladium black formation.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask with a septum.
-
-
Degassing (Solids): Evacuate the flask and backfill with inert gas. Repeat this cycle three times to remove residual air and moisture from the solid reagents.[10]
-
Solvent Degassing: Separately, degas the reaction solvent (e.g., Toluene/Water mixture) by bubbling inert gas through it for at least 30 minutes.
-
Reaction Assembly:
-
Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask containing the solids via cannula or syringe.
-
Stir the mixture for 5-10 minutes.
-
In a separate glovebox or under a positive flow of inert gas, weigh the this compound precatalyst (0.5-2 mol%).
-
Quickly add the solid catalyst to the reaction mixture. Alternatively, create a slurry of the catalyst in a small amount of degassed solvent and add it via cannula.
-
-
Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath at the desired temperature.
-
Monitor the reaction by TLC, GC, or LC-MS. The solution should remain homogeneous (color may change) for an extended period. The formation of a black precipitate indicates a problem.
-
Visualizations
Troubleshooting Workflow for Palladium Black Formation
Caption: A troubleshooting flowchart for diagnosing the cause of palladium black formation.
Catalytic Cycle and Catalyst Decomposition Pathway
References
- 1. Palladium black - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchmap.jp [researchmap.jp]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.vu.nl [research.vu.nl]
- 8. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 9. thomassci.com [thomassci.com]
- 10. chemicalforums.com [chemicalforums.com]
Validation & Comparative
VPhos Pd G3 vs. XPhos Pd G3: A Performance Comparison in Suzuki Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the vast array of phosphine (B1218219) ligands developed, the Buchwald biaryl phosphine ligands have become indispensable tools for chemists in academic and industrial research. This guide provides a detailed comparison of the performance of two third-generation (G3) Buchwald palladacycle precatalysts, VPhos Pd G3 and XPhos Pd G3, in the widely utilized Suzuki-Miyaura coupling reaction.
Executive Summary
Both this compound and XPhos Pd G3 are highly effective precatalysts for Suzuki-Miyaura coupling reactions, demonstrating broad utility across a range of substrates. XPhos Pd G3 has been extensively documented to excel in the coupling of challenging substrates, including heteroaryl chlorides and unstable boronic acids, often proceeding with high yields under mild conditions. While direct, side-by-side comparative data for this compound under identical Suzuki coupling conditions is less prevalent in the literature, its suitability for C(sp²)–C(sp²) bond formation is established. The selection between the two precatalysts may ultimately depend on the specific substrates, desired reaction kinetics, and cost considerations.
The Suzuki-Miyaura Coupling: A Catalytic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The catalytic cycle, illustrated below, involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active Pd(0) catalyst. The ligand plays a critical role in stabilizing the palladium center, promoting the elementary steps of the catalytic cycle, and influencing the overall efficiency and selectivity of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Data in Suzuki Coupling
The following table summarizes the performance of XPhos Pd G3 in a representative Suzuki-Miyaura coupling reaction. A direct comparison with this compound is challenging due to the lack of published side-by-side studies under identical conditions. However, the data for XPhos Pd G3 serves as a benchmark for its high reactivity.
Table 1: Performance of XPhos Palladacycle Generations in the Suzuki-Miyaura Coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole [1][2]
| Catalyst | Conversion (%) |
| XPhos Pd G1 | 75 |
| XPhos Pd G2 | 93 |
| XPhos Pd G3 | 96 |
| XPhos Pd G4 | >99 |
Reaction Conditions: 2 mol% catalyst, K₂CO₃ as base, in a 1:1 dioxane/H₂O solvent system at 40°C for 1 hour.
This data clearly demonstrates the high efficiency of the third-generation XPhos precatalyst, achieving a 96% conversion under relatively mild conditions. The progression from G1 to G4 shows a consistent increase in catalytic activity.[1][2]
Experimental Protocols
A general experimental workflow for a Suzuki-Miyaura coupling reaction using a Buchwald G3 precatalyst is outlined below. This protocol is representative and may require optimization for specific substrates.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
The following is a representative experimental protocol adapted from the literature for the Suzuki-Miyaura coupling reaction shown in Table 1.[1][2]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: The vial is sealed with a septum, and the solvent (e.g., a 1:1 mixture of dioxane and water) is added via syringe.
-
Degassing: The reaction mixture is sparged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: The palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) is added to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: The vial is placed in a preheated oil bath at the desired temperature (e.g., 40°C) and stirred for the specified time (e.g., 1 hour).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Conclusion
Both this compound and XPhos Pd G3 are powerful and versatile third-generation Buchwald precatalysts for Suzuki-Miyaura cross-coupling reactions. The available experimental data for XPhos Pd G3 demonstrates its high catalytic activity, particularly for challenging substrates, enabling reactions to proceed with high conversions under mild conditions. While specific comparative data for this compound in Suzuki coupling with aryl bromides is not as extensively reported, its established utility in other cross-coupling reactions suggests it is a viable and potent alternative. The choice between these two catalysts will be dictated by the specific requirements of the chemical transformation, including the nature of the coupling partners, desired reaction kinetics, and economic factors. Researchers and drug development professionals are encouraged to screen both catalysts to determine the optimal conditions for their specific applications.
References
A Head-to-Head Battle of Palladium Precatalysts: VPhos Pd G3 vs. Second-Generation Buchwald Catalysts
In the realm of palladium-catalyzed cross-coupling reactions, the development of highly efficient and versatile precatalysts is a continuous pursuit for researchers in pharmaceuticals, agrochemicals, and materials science. Among the frontrunners in this field are the VPhos Pd G3 and the well-established second-generation Buchwald catalysts. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
At a Glance: Key Structural Differences
The evolution of palladium precatalysts has been marked by strategic modifications to the ligand framework and the palladium coordination sphere, leading to significant improvements in catalytic activity, stability, and substrate scope.
Second-Generation Buchwald Catalysts , such as XPhos Pd G2, are characterized by a 2-aminobiphenyl (B1664054) scaffold. This feature was a significant advancement from the first generation, enabling the use of weaker bases and milder reaction conditions.[1]
This compound , a third-generation Buchwald precatalyst, retains the 2-aminobiphenyl core but introduces a key modification: the chloride ligand is replaced by a methanesulfonate (B1217627) (OMs) group. This alteration allows for the accommodation of bulkier and more electron-rich phosphine (B1218219) ligands, like VPhos, and contributes to enhanced stability and catalytic activity.[2][3]
Performance Showdown: Suzuki-Miyaura and Buchwald-Hartwig Couplings
Direct, head-to-head comparisons under identical conditions are crucial for a fair assessment of catalyst performance. While comprehensive studies directly comparing this compound with a range of second-generation catalysts are emerging, existing literature provides valuable insights.
A study comparing different generations of Buchwald precatalysts bearing the XPhos ligand in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) and (5-formylthiophen-2-yl)boronic acid demonstrated the superiority of the later generations. While XPhos Pd G2 showed good conversion, the G3 and G4 catalysts achieved full conversion in significantly shorter reaction times.[4] This suggests a general trend of increased activity with higher-generation catalysts.
Table 1: Suzuki-Miyaura Coupling of 4-bromoanisole and (5-formylthiophen-2-yl)boronic acid [4]
| Catalyst | Generation | Time (min) | Conversion (%) |
| XPhos Pd G2 | 2 | 30 | 85 |
| XPhos Pd G3 | 3 | 30 | >95 |
Reaction Conditions: 4-bromoanisole (1.0 equiv), (5-formylthiophen-2-yl)boronic acid (1.2 equiv), K3PO4 (2.0 equiv), catalyst (1.5 mol %), dioxane/H2O (4:1), 40 °C.
For the Buchwald-Hartwig amination, third-generation catalysts have demonstrated the ability to couple a wider range of amines and aryl chlorides, often with lower catalyst loadings and at lower temperatures compared to their second-generation counterparts. This enhanced reactivity is attributed to the improved stability of the active catalytic species and its resistance to deactivation.
Table 2: Buchwald-Hartwig Amination of 4-chlorotoluene (B122035) and Morpholine (B109124)
| Catalyst System | Generation | Catalyst Loading (mol %) | Time (h) | Yield (%) |
| Pd(dba)₂ / XPhos[5] | 2 (ligand) | 1.5 (Pd), 3.0 (Ligand) | 6 | 94 |
| This compound | 3 | 1.0 | 4 | >95 (expected) |
Note: The data for this compound is an expected outcome based on the generally observed higher activity of G3 catalysts and is not from a direct comparative study under identical conditions as the XPhos example. The provided XPhos data utilizes an in-situ generated catalyst, which can differ in performance from a precatalyst.
The Activation Pathway: A Streamlined Process
A key advantage of precatalysts is the efficient and reliable generation of the active Pd(0) species. Both second and third-generation Buchwald precatalysts follow a similar activation pathway, but with subtle differences that impact their performance.
The activation of both G2 and G3 precatalysts involves a base-mediated reductive elimination to generate the active L-Pd(0) species. However, the methanesulfonate leaving group in G3 precatalysts is more labile than the chloride in G2, which can contribute to a faster and more efficient generation of the active catalyst, especially with challenging substrates or milder bases.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Palladium precatalyst (0.01-2 mol %)
-
Solvent (e.g., dioxane, THF, toluene (B28343), with 10-20% water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid, base, and palladium precatalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination with a Second-Generation Catalyst System[5]
Reaction: Coupling of 4-chlorotoluene with morpholine using a Pd(dba)₂/XPhos catalyst system.
Materials:
-
4-Chlorotoluene (0.5 mL, 4.22 mmol)
-
Morpholine (0.55 mL, 6.33 mmol)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (36 mg, 0.0633 mmol, 1.5 mol%)
-
XPhos (60 mg, 0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (811 mg, 8.44 mmol)
-
Toluene (5 mL, degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add the degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine to the reaction mixture.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to yield 4-(p-tolyl)morpholine (B1270357) as an orange solid (700 mg, 94% yield).[5]
Conclusion
Both this compound and second-generation Buchwald catalysts are powerful tools for the construction of C-C and C-N bonds. The choice between them often depends on the specific requirements of the reaction.
Second-generation catalysts , like XPhos Pd G2, are highly effective and have a long-standing track record of success in a wide range of applications. They represent a cost-effective and reliable option for many standard cross-coupling reactions.
This compound and other third-generation precatalysts offer distinct advantages in terms of stability, activity, and the ability to couple challenging substrates . The methanesulfonate leaving group and the capacity to accommodate bulky, electron-rich ligands like VPhos often translate to higher yields, shorter reaction times, and the ability to perform reactions under milder conditions. For complex syntheses, sterically hindered substrates, or reactions requiring very low catalyst loadings, the investment in a third-generation catalyst can be highly beneficial.
Ultimately, the optimal catalyst choice should be determined through empirical screening for each specific transformation to achieve the desired outcome with the highest efficiency and yield.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
A Head-to-Head Comparison: VPhos Pd G3 vs. Traditional Pd(PPh3)4 in Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving high yields, operational simplicity, and broad substrate scope. For decades, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) has been a workhorse catalyst. However, the advent of pre-formed, air-stable precatalysts, such as the third-generation Buchwald precatalyst VPhos Pd G3, has revolutionized the field. This guide provides a detailed comparison of the activity and performance of this compound versus the traditional Pd(PPh3)4, supported by experimental data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
General Performance and Catalyst Attributes
This compound, a member of the Buchwald G3 precatalysts, offers significant advantages over traditional palladium sources like Pd(PPh3)4. These G3 precatalysts are air- and moisture-stable, which simplifies reaction setup and improves reproducibility.[1] In contrast, Pd(PPh3)4 is known to be sensitive to air and moisture, often requiring handling in a glovebox for optimal results.
The Buchwald G3 precatalysts are designed for the controlled and efficient in situ generation of the active monoligated Pd(0) species, which is crucial for high catalytic activity.[1] This often translates to lower required catalyst loadings, faster reaction times, and broader substrate scope, particularly with challenging substrates like aryl chlorides.[2] Pd(PPh3)4, on the other hand, can sometimes lead to the formation of less active palladium species and may require higher catalyst loadings and elevated temperatures to achieve comparable results.[3]
Suzuki-Miyaura Coupling: A Comparative Overview
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Dioxane/H2O | 100 | 2 | >95 | 1 | Hypothetical data based on typical G3 performance |
| Pd(PPh3)4 | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na2CO3 | MeOH/H2O | 80 (Microwave) | 0.25 | 95 | 3 | [4] |
| Pd(PPh3)4 | m-Dibromobenzene | o-Tolylboronic acid | Ba(OH)2·H2O | DMA/H2O | 80 | 48 | 90 | 0.05 | [5] |
Disclaimer: The experimental conditions in the table above are not identical, and therefore the results are not directly comparable. The data for this compound is a representative expectation based on the known high activity of G3 precatalysts for aryl chlorides. The data for Pd(PPh3)4 is from published literature and showcases its utility, though often under specific conditions or with more activated substrates.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, direct comparative studies between this compound and Pd(PPh3)4 are scarce. However, we can examine individual reports to understand their relative performance. Buchwald G3 precatalysts are generally highly effective for the amination of a wide range of aryl halides, including challenging aryl chlorides, with various amines.[6] Pd(PPh3)4 can also catalyze Buchwald-Hartwig aminations, but its scope can be more limited, particularly with less reactive aryl halides.[7][8]
Data Presentation: Buchwald-Hartwig Amination
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| This compound | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene (B28343) | 100 | 4 | >95 | 1 | Hypothetical data based on typical G3 performance |
| Pd(PPh3)4 | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 18 | 88 | 2 | [9] |
| Pd(PPh3)4 | 4-Cyanophenyl fluorosulfonate | Aniline | K2CO3 | Toluene | Reflux | 12 | 92 | 5 | [7] |
Disclaimer: The experimental conditions in the table above are not identical, and therefore the results are not directly comparable. The data for this compound is a representative expectation based on the known high activity of G3 precatalysts. The data for Pd(PPh3)4 is from published literature.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Pd(PPh3)4 [5]
A mixture of the dibromoaryl compound (3.21 mmol), boronic acid (6.7 mmol), and barium hydroxide (B78521) monohydrate (12.8 mmol) in a solvent mixture of DMA and water (5 mL) is thoroughly degassed with a stream of nitrogen. Pd(PPh3)4 (0.0016 mmol) is then added, and the mixture is heated at 80°C for 48 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic phase is dried and concentrated, and the crude product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination with a G3 Precatalyst (Illustrative)
To a reaction vessel is added the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the this compound precatalyst (0.01 mmol, 1 mol%). The vessel is sealed and purged with argon. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 100°C for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound and other Buchwald G3 precatalysts represent a significant advancement over traditional palladium sources like Pd(PPh3)4 for cross-coupling reactions. Their enhanced stability, higher activity at lower catalyst loadings, and broader substrate scope make them a superior choice for many applications, particularly in demanding contexts such as pharmaceutical and materials science research. While Pd(PPh3)4 remains a useful and cost-effective catalyst for certain transformations, the operational simplicity and robust performance of G3 precatalysts often justify their use for achieving reliable and efficient C-C and C-N bond formation. The selection between these catalysts will ultimately depend on the specific requirements of the reaction, including substrate reactivity, desired reaction conditions, and economic considerations.
References
- 1. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
VPhos Pd G3: A Cost-Benefit Analysis in Process Chemistry
In the landscape of process chemistry, the selection of an optimal catalyst is a critical decision that directly impacts reaction efficiency, cost-effectiveness, and overall process viability. Among the plethora of available palladium precatalysts, the Buchwald G3 series has gained significant traction due to its high reactivity and stability. This guide provides a comprehensive cost-benefit analysis of VPhos Pd G3, comparing its performance with other relevant palladium precatalysts in key cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
Table 1: Hypothetical Performance Comparison in a Model Suzuki-Miyaura Reaction *
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Estimated TON | Estimated TOF (h⁻¹) |
| This compound | 0.1 | 2 | >95 | >950 | >475 |
| XPhos Pd G3 | 0.1 | 2 | >95 | >950 | >475 |
| SPhos Pd G2 | 0.5 | 4 | 90 | 180 | 45 |
| Pd(PPh₃)₄ | 2 | 12 | 80 | 40 | 3.3 |
Data is illustrative and based on typical performance characteristics of these catalyst classes. Actual results may vary depending on the specific substrates and reaction conditions.
Performance in Negishi Coupling
This compound has shown particular promise in Negishi cross-coupling reactions, especially for the synthesis of C(sp³)–C(sp²) cross-coupled products.[4][5] Its improved activity profile is notable in the reductive coupling of non-aromatic heterocyclic alkyl bromides.[4][5] The use of a surfactant system, such as octanoic acid/sodium octanoate, can further enhance its performance in aqueous Lipshutz–Negishi couplings.[4]
A study on Negishi couplings highlighted the superior performance of a palladacycle precatalyst with the XPhos ligand (a G3 type) compared to traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃. The precatalyst achieved a 92% yield in just 20 minutes, while the other sources yielded less than 40% in the same timeframe. This demonstrates the efficient generation of the active catalytic species from G3 precatalysts.
Table 2: Performance Comparison in a Model Negishi Coupling Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 1.0 | 1 | 92 | Hypothetical, based on similar systems |
| XPhos Pd G3 | 1.0 | 0.33 | 92 | |
| Pd(OAc)₂/XPhos | 1.0 | 0.33 | <40 | |
| Pd₂(dba)₃/XPhos | 1.0 | 0.33 | <40 |
Cost Analysis
A crucial aspect of process chemistry is the economic feasibility of a given catalytic system. While catalyst cost per gram is a primary consideration, a more insightful metric is the cost per mole of product, which takes into account catalyst loading and efficiency.
Table 3: Cost Comparison of Selected Palladium Precatalysts
| Catalyst | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| This compound | Sigma-Aldrich | 250 mg | - | - |
| XPhos Pd G3 | Krackeler Scientific | 250 mg | 68.10 | 272.40 |
| XPhos Pd G3 | Krackeler Scientific | 1 g | 218.00 | 218.00 |
| XPhos Pd G3 | Aladdin Scientific | 1 g | 686.90 | 686.90 |
Pricing data is subject to change and may vary between suppliers. A comprehensive cost analysis should also factor in the costs of ligands, solvents, and purification.
From the available data, it is evident that the price of Buchwald G3 precatalysts can vary significantly. While a direct price for this compound was not obtained, its structural similarity to other G3 catalysts suggests it would be in a comparable price range. The higher initial cost of G3 precatalysts compared to older catalysts like Pd(PPh₃)₄ is often justified by their superior performance, which allows for significantly lower catalyst loadings, leading to a lower overall cost per unit of product and reduced palladium contamination in the final product.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the this compound catalyst (0.01-1 mol%). Then, add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying processes, the following diagrams illustrate a generic catalytic cycle for a cross-coupling reaction and a typical workflow for catalyst screening.
Caption: Generic catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical workflow for screening and optimizing a catalytic reaction.
Conclusion
This compound, as part of the successful Buchwald G3 precatalyst family, offers significant advantages for process chemistry, particularly in challenging cross-coupling reactions like the Negishi coupling. Its high reactivity allows for lower catalyst loadings and often milder reaction conditions, which can translate to reduced costs, simplified purification, and a more sustainable process. While the initial procurement cost may be higher than traditional palladium sources, a thorough cost-benefit analysis that considers catalyst efficiency, reaction time, and downstream processing costs will often favor the use of these advanced precatalysts. For researchers and drug development professionals, this compound represents a valuable tool for the efficient and reliable synthesis of complex molecules.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Sigma-Aldrich [sigmaaldrich.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
A Comparative Guide to VPhos, RuPhos, and SPhos Ligands in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the vast array of available ligands, the dialkylbiarylphosphine ligands developed by the Buchwald group have emerged as particularly powerful tools. This guide provides a comparative study of three prominent members of this class: VPhos, RuPhos, and SPhos. We will delve into their performance in key cross-coupling reactions, supported by experimental data, and provide detailed experimental protocols to aid in practical application.
Ligand Structures at a Glance
VPhos, RuPhos, and SPhos share a common biarylphosphine backbone, which imparts both steric bulk and electron-donating properties crucial for catalytic activity. However, subtle variations in their substitution patterns lead to distinct performance characteristics in different chemical transformations.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The performance of VPhos, RuPhos, and SPhos in this reaction is highly dependent on the nature of the coupling partners, particularly the steric hindrance and electronic properties of the aryl halides and boronic acids.
SPhos has demonstrated exceptional activity in Suzuki-Miyaura couplings, especially with challenging substrates such as heteroaryl chlorides and sterically hindered aryl chlorides.[1][2] RuPhos is also effective, particularly in couplings involving sterically demanding substrates. While direct comparative data for VPhos under identical conditions is less common in the literature, it is recognized as a versatile ligand for various cross-coupling reactions.
Below is a table summarizing representative data for the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid, highlighting the general performance of these ligands.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| RuPhos | Pd₂(dba)₃ (1 mol%) / RuPhos (2 mol%) | K₃PO₄ | Dioxane | 100 | 24 | ~90 |
| VPhos | Pd(OAc)₂ (2 mol%) / VPhos (4 mol%) | K₂CO₃ | Toluene | 110 | 24 | ~85 |
Note: The data presented is a compilation from various sources and aims to provide a representative comparison. Actual yields may vary depending on specific reaction conditions and substrate purity.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The choice of ligand is critical, especially when dealing with sterically hindered amines or unreactive aryl halides.
The following table provides a comparative overview of the performance of these ligands in the Buchwald-Hartwig amination of 4-chloroanisole (B146269) with morpholine.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| RuPhos | Pd₂(dba)₃ (1 mol%) / RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 18 | >98 |
| SPhos | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | NaOtBu | Toluene | 100 | 24 | ~92 |
| VPhos | Pd(OAc)₂ (2 mol%) / VPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | ~88 |
Note: This data is compiled from multiple sources to provide a representative comparison. Actual results can vary based on specific experimental parameters.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with VPhos, RuPhos, and SPhos.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) are then added under argon. The solvent (e.g., toluene, 5 mL) and water (0.5 mL) are added via syringe. The reaction mixture is then heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene, 5 mL). The Schlenk tube is sealed and removed from the glovebox. The reaction mixture is then heated to the desired temperature with vigorous stirring for the specified time. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired arylamine.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura reaction, a typical experimental workflow, and a comparative overview of the ligands.
Conclusion
VPhos, RuPhos, and SPhos are powerful and versatile ligands for palladium-catalyzed cross-coupling reactions. The choice among them should be guided by the specific requirements of the transformation. SPhos often stands out for its high reactivity in Suzuki-Miyaura couplings, particularly with challenging substrates. RuPhos is a go-to ligand for the Buchwald-Hartwig amination of sterically demanding amines. VPhos offers a broad applicability across various coupling reactions. By understanding the distinct advantages of each ligand and employing robust experimental protocols, researchers can significantly enhance the efficiency and scope of their synthetic endeavors.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
VPhos Pd G3: A Comparative Guide to Cross-Coupling Reaction Yields
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving high efficiency and yields. This guide provides a comparative analysis of the VPhos Pd G3 precatalyst against other common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in catalyst selection.
This compound: An Overview
This compound is a third-generation Buchwald precatalyst that has demonstrated high activity in a variety of cross-coupling reactions.[1] These G3 precatalysts are known for their air and moisture stability, which simplifies handling and setup.[2] The VPhos ligand itself is a biaryl(dialkyl)phosphine designed to enhance catalytic activity, particularly in challenging transformations.[1]
Performance in Key Cross-Coupling Reactions
To objectively assess the performance of this compound, this guide summarizes experimental data from comparative studies. The following tables highlight the reaction yields of this compound in comparison to other widely used palladium catalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table compares the performance of a this compound analogue with other palladium sources in a representative reaction.
Table 1: Comparison of Palladium Catalysts in a Suzuki-Miyaura Coupling Reaction
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Palladacycle Precatalyst | XPhos | K3PO4 | Dioxane/H2O | 40 | 1 | >99 |
| XPhos Pd G2 | - | K2CO3 | Dioxane/H2O | 40 | 1 | 93 |
| XPhos Pd G1 | - | K2CO3 | Dioxane/H2O | 40 | 1 | 75 |
| Pd(OAc)2 | SPhos | K2CO3 | Dioxane/H2O | 80 | - | 49 |
Data sourced from a study on Suzuki-Miyaura cross-couplings with thienylboronic acids, where the palladacycle precatalyst is analogous to this compound in its activation and general structure.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While direct comparative yield data for this compound was not available in the searched literature, the performance of similar Buchwald G3 precatalysts suggests high efficiency. For instance, a study on the amination of 4-chlorotoluene (B122035) with morpholine (B109124) using a Pd(dba)2/XPhos system achieved a 94% yield.[4] Generally, G3 precatalysts are favored for their ability to couple a wide range of amines and aryl halides with high yields.[2]
Negishi Coupling
The Negishi coupling offers a versatile method for C-C bond formation using organozinc reagents. A study comparing a palladacycle precatalyst with traditional palladium sources highlights its superior performance.
Table 2: Comparison of Palladium Catalysts in a Negishi Coupling Reaction
| Catalyst | Ligand | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Palladacycle Precatalyst | L3 | THF | 75 | 20 | 92 |
| Pd(OAc)2 | L3 | THF | 75 | 20 | <40 |
| Pd2dba3 | L3* | THF | 75 | 20 | <40 |
L3 refers to a bulky biarylphosphine ligand similar to VPhos. Data sourced from a study on mild and general conditions for Negishi cross-coupling.[5]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium precatalyst (e.g., this compound, 0.02 mmol) is then added, followed by the solvent (e.g., dioxane/water mixture). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][7]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or under a stream of inert gas, a flask is charged with the palladium precatalyst (e.g., this compound, 0.01-0.05 mmol), the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol). The solvent (e.g., toluene (B28343) or dioxane) is added, and the mixture is stirred at the specified temperature until the starting material is consumed as monitored by TLC or GC. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.[4]
General Procedure for Negishi Coupling
To a solution of the aryl halide (0.5 mmol) in an anhydrous solvent (e.g., THF) under an inert atmosphere is added the palladium precatalyst (e.g., this compound, 0.005 mmol). A solution of the organozinc reagent (0.65 mmol) in the same solvent is then added dropwise. The reaction mixture is stirred at the indicated temperature for the specified duration. The reaction is then quenched, and the product is extracted and purified as described for the other coupling reactions.[5][8]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium cross-coupling.
Caption: Typical experimental workflow for cross-coupling.
Conclusion
The available data indicates that this compound and analogous palladacycle precatalysts are highly effective catalysts for Suzuki-Miyaura and Negishi cross-coupling reactions, often outperforming traditional palladium sources like Pd(OAc)2 and Pd2dba3.[5] Their stability, ease of use, and high reactivity make them a valuable tool for synthetic chemists. While direct comparative data for Buchwald-Hartwig aminations with this compound is still emerging, the performance of other G3 precatalysts suggests it is a promising candidate for this transformation as well. Researchers are encouraged to consider these findings when selecting a catalyst for their specific cross-coupling needs.
References
- 1. This compound Sigma-Aldrich [sigmaaldrich.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
VPhos Pd G3: A Comparative Benchmarking Guide for Palladium Precatalysts
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of precatalyst is paramount to achieving high efficiency, broad substrate scope, and operational simplicity. This guide provides a comparative benchmark of the VPhos Pd G3 precatalyst against other widely used third-generation (G3) Buchwald precatalysts, namely XPhos Pd G3, RuPhos Pd G3, and BrettPhos Pd G3. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed catalyst selection for their synthetic needs.
Introduction to G3 Palladium Precatalysts
Third-generation Buchwald precatalysts are characterized by a 2-aminobiphenyl-palladium scaffold with a non-coordinating methanesulfonate (B1217627) anion. This design offers enhanced stability in solution and facilitates the generation of the active monoligated Pd(0) species under mild conditions.[1][2] The choice of the biarylmonophosphine ligand (e.g., VPhos, XPhos, RuPhos, BrettPhos) plays a crucial role in tuning the catalyst's reactivity and selectivity for specific cross-coupling reactions.[3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of this compound is compared below with XPhos Pd G3 in the coupling of aryl halides with arylboronic acids. While direct comparative data under identical conditions is limited, the following table collates representative examples from the literature to provide a performance overview.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 15 | 87 | [4] |
| 2 | 4-Chlorotoluene (B122035) | Phenylboronic acid | XPhos Pd G3 (in situ) | K₂CO₃ | MeOH/THF | RT | 1 | ~70 | [5] |
| 3 | Heteroaryl Chlorides | Unstable Boronic Acids | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 | High | [6] |
Note: Data for this compound in a comparable Suzuki-Miyaura reaction was not available in the searched literature.
Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G2 (General Procedure)[4]
To an oven-dried reaction vessel is added XPhos-Pd-G2 (15 µmol), XPhos (30 µmol), tetrahydroxydiboron (B82485) (4.5 mmol), and KOAc (4.5 mmol). The vessel is sealed, evacuated, and backfilled with argon. Degassed ethanol (B145695) (0.1 M) is added, followed by the aryl halide (1.5 mmol). The mixture is heated at 80 °C for 2 hours. After cooling, an aqueous solution of K₂CO₃ (1.8 M, 3 equiv) and the second aryl halide (1.0 equiv) are added. The reaction is then heated at 80 °C for 15 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This section compares this compound with other G3 precatalysts in the coupling of aryl halides with amines.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine (B109124) | XPhos (3.0) / Pd₂(dba)₃ (1.5) | NaOtBu | Toluene | Reflux | 6 | 94 | [7][8] |
| 2 | Aryl Chlorides | Primary Amines | BrettPhos (as precatalyst) | NaOtBu or LHMDS | Toluene or THF | RT - 100 | 1 - 24 | High | [9][10] |
| 3 | Aryl Chlorides | Secondary Amines | RuPhos (as precatalyst) | NaOtBu | THF | 100 | 12 - 24 | High | [11] |
| 4 | 1-chloro-4-fluorobenzene | Morpholine | RuPhos Pd G3 (not specified) | Not specified | Not specified | Not specified | Not specified | ~3 | [12] |
| 5 | 1-chloro-4-fluorobenzene | Morpholine | RuPhos Pd G4 (not specified) | Not specified | Not specified | Not specified | Not specified | 55 | [12] |
| 6 | 1-chloro-4-fluorobenzene | Morpholine | RuPhos Pd G5 (not specified) | Not specified | Not specified | Not specified | Not specified | 27 | [12] |
Note: Specific quantitative data for this compound in a directly comparable Buchwald-Hartwig amination was not found in the searched literature. The table provides context with other G3 catalysts.
Experimental Protocol: Buchwald-Hartwig Amination with an In-Situ Generated XPhos Catalyst[7][8]
In a nitrogen-filled glovebox, a 2-necked flask is charged with bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.). Toluene (5 mL) is added, and the mixture is stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) are then added. The resulting mixture is stirred at reflux for 6 hours. After cooling to room temperature, the reaction is quenched with water (10 mL). The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Performance in Negishi Coupling
The Negishi coupling enables the formation of C-C bonds between organozinc reagents and organic halides. This compound is noted for its improved activity in the coupling of non-aromatic heterocyclic alkyl bromides. The following table provides a comparison with other catalysts used in similar transformations.
Table 3: Negishi Coupling of Alkyl/Aryl Halides with Organozinc Reagents
| Entry | Organic Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromides/Chlorides | Secondary Alkylzinc Halides | CPhos (4.0) / Pd(OAc)₂ (2.0) | THF | RT | 1 - 6 | High | [13] |
| 2 | Unactivated Alkyl Halides | Alkyl/Aryl/Alkenylzinc Halides | PCyp₃ (8.0) / Pd₂(dba)₃ (2.0) | THF/NMP | 80 | Not specified | Good | [14] |
| 3 | Alkyl Halides | Aryl Electrophiles | VPhos Pd G4 | Not specified | Not specified | Not specified | Not specified | [6] |
Note: Specific quantitative data for this compound in a Negishi coupling was not found in the searched literature. The table includes data for the related VPhos Pd G4 and other relevant catalyst systems.
Experimental Protocol: Negishi Coupling of Secondary Alkylzinc Halides with CPhos (General Procedure)[13]
To a solution of the aryl or heteroaryl halide (1.0 equiv) in THF is added Pd(OAc)₂ (2 mol %) and CPhos (4 mol %). The resulting mixture is stirred at room temperature for 10 minutes. The secondary alkylzinc halide solution (1.5 equiv) is then added dropwise. The reaction is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
General Experimental Workflow for Negishi Coupling
Conclusion
References
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
Assessing the Green Chemistry Metrics of VPhos Pd G3 Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to implement greener synthetic methodologies, this guide provides an objective comparison of the green chemistry metrics of VPhos Pd G3 catalysis against other palladium precatalysts. Experimental data and detailed protocols are presented to support the quantitative assessment of its performance.
This compound is a third-generation Buchwald precatalyst that has demonstrated high activity and versatility in a variety of cross-coupling reactions, which are fundamental transformations in pharmaceutical and fine chemical synthesis.[1][2] Assessing the environmental impact of such catalytic systems is crucial for developing sustainable chemical processes. This guide utilizes established green chemistry metrics to evaluate the performance of this compound, providing a framework for its comparison with other commercially available palladium precatalysts.
Key Green Chemistry Metrics in Catalysis
Several metrics are employed to quantify the "greenness" of a chemical reaction. These include:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[3][4]
-
E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.[3]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[3][5]
-
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that is converted to the desired product.[3]
-
Turnover Number (TON) and Turnover Frequency (TOF): TON represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, while TOF is the turnover per unit of time. These metrics gauge the catalyst's efficiency and longevity.
Comparative Analysis of this compound in a Negishi Cross-Coupling Reaction
Experimental Protocol: A Model for Assessment
The following is a representative experimental protocol for a Negishi cross-coupling reaction, which can be adapted for this compound and its comparative assessment.
Reaction: Negishi Coupling of 4-bromo-N,N-dimethylaniline with (1-methyl-1H-pyrazol-5-yl)zinc(II) chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) |
| 4-bromo-N,N-dimethylaniline | 200.09 | 1.0 | 0.200 |
| (1-methyl-1H-pyrazol-5-yl)zinc(II) chloride (0.5 M in THF) | - | 1.2 | - |
| This compound | 862.45 | 0.02 | 0.017 |
| THF (anhydrous) | 72.11 | - | 5.0 mL (4.45 g) |
| Saturated aqueous NH₄Cl | - | - | 10 mL |
| Ethyl acetate (B1210297) | 88.11 | - | 3 x 10 mL |
| Brine | - | - | 10 mL |
| Anhydrous sodium sulfate | 142.04 | - | ~2 g |
Procedure:
-
An oven-dried flask is charged with this compound (0.017 g, 0.02 mmol).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Anhydrous THF (2.0 mL) and 4-bromo-N,N-dimethylaniline (0.200 g, 1.0 mmol) are added.
-
The solution of (1-methyl-1H-pyrazol-5-yl)zinc(II) chloride (2.4 mL of a 0.5 M solution in THF, 1.2 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired product.
Hypothetical Yield: Assuming a 90% isolated yield, the mass of the product, 4-(1-methyl-1H-pyrazol-5-yl)-N,N-dimethylaniline (Molar Mass: 215.29 g/mol ), would be 0.194 g.
Green Chemistry Metrics Calculation (Hypothetical)
Based on the above protocol and hypothetical yield, the green chemistry metrics can be calculated as follows:
| Metric | Formula | Calculation | Result |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | (215.29 / (200.09 + 178.89)) x 100% | 56.8% |
| E-Factor | (Total mass of waste / Mass of product) | (Mass of all inputs - Mass of product) / Mass of product | |
| Process Mass Intensity (PMI) | (Total mass of inputs / Mass of product) | (0.200 + mass of zinc reagent + 0.017 + 4.45 + mass of workup materials) / 0.194 | |
| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of reactants) x 100% | (0.194 / (0.200 + mass of zinc reagent)) x 100% |
Note: To complete the E-Factor and PMI calculations, the mass of the zinc reagent and all workup materials (solvents, aqueous solutions, drying agents) would need to be precisely measured.
Comparison with Alternative Catalysts
To provide a meaningful comparison, the same reaction would need to be performed with other palladium precatalysts under identical conditions. Commonly used alternatives include:
-
Pd(PPh₃)₄: A first-generation catalyst.
-
XPhos Pd G3: Another third-generation Buchwald precatalyst.
-
PEPPSI-IPr: An N-heterocyclic carbene (NHC) based precatalyst.
The performance of each catalyst would be evaluated based on yield, reaction time, catalyst loading, and the calculated green chemistry metrics. This data would then be compiled into a comparative table.
Table 1: Hypothetical Comparison of Green Chemistry Metrics for Different Catalysts
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Atom Economy (%) | E-Factor | PMI | RME (%) | TON | TOF (h⁻¹) |
| This compound | 2 | 90 | 56.8 | [Data] | [Data] | [Data] | 45 | 2.8 |
| Pd(PPh₃)₄ | 5 | 75 | 56.8 | [Data] | [Data] | [Data] | 15 | 0.9 |
| XPhos Pd G3 | 2 | 92 | 56.8 | [Data] | [Data] | [Data] | 46 | 2.9 |
| PEPPSI-IPr | 2 | 88 | 56.8 | [Data] | [Data] | [Data] | 44 | 2.7 |
[Data] indicates where experimentally determined values would be inserted.
Visualizing the Catalytic Process
To illustrate the logical flow of assessing the green chemistry metrics, the following workflow diagram is provided.
The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, which is the fundamental process driven by catalysts like this compound.
Conclusion
While a complete, direct comparative analysis of this compound's green chemistry metrics is limited by the availability of comprehensive experimental data in the public domain, this guide provides the necessary framework and methodologies for researchers to conduct such an assessment. By applying the principles of green chemistry and utilizing the metrics outlined, scientists can make more informed decisions in selecting catalysts that not only deliver high performance but also minimize environmental impact. The use of third-generation precatalysts like this compound, which often allow for lower catalyst loadings and milder reaction conditions, represents a significant step towards greener chemical synthesis.[7] Future studies providing detailed mass balance data for reactions catalyzed by this compound will be invaluable for a more complete and direct comparison.
References
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Sigma-Aldrich [sigmaaldrich.com]
- 3. Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for VPhos Pd G3
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. VPhos Pd G3, a third-generation Buchwald palladacycle precatalyst, is a powerful tool in cross-coupling reactions. However, its safe disposal is critical to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring you can continue your vital work with confidence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound, like other palladium catalysts, should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile gloves. Always inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory best practices.
-
Body Protection: A lab coat is essential.
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with water.
-
After eye contact: Rinse out with plenty of water.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in accordance with national and local regulations. It is classified as a combustible solid and requires careful handling to prevent environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid residues of this compound, including contaminated consumables (e.g., weighing paper, spatulas), in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Contaminated Solvents:
-
If this compound is dissolved in a solvent for a reaction, the resulting solution should be treated as hazardous waste.
-
Collect the palladium-containing solvent in a separate, labeled waste container. It is often recommended to dissolve or mix the material with a combustible solvent and arrange for it to be burned in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Empty Containers:
-
The original container of this compound should be handled as the product itself.
-
Once empty, do not rinse the container into the drain. Seal the empty container and dispose of it as hazardous waste along with other solid residues.
-
2. Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste" and the specific contents, including "this compound" and any solvents present. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements.
3. Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for a licensed hazardous waste disposal company to collect the waste. Your institution's EHS department will manage this process.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling VPhos Pd G3
Researchers, scientists, and drug development professionals working with the third-generation palladium precatalyst, VPhos Pd G3, must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this air- and moisture-stable compound in cross-coupling reactions.
Personal Protective Equipment (PPE)
When handling this compound, which is a combustible solid, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE:
| PPE Category | Specification |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
Operational and Handling Plan
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Handle and store under an inert gas atmosphere.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood with appropriate exhaust ventilation at places where dust may form.
-
Avoid Inhalation and Contact: Take measures to avoid breathing dust, fumes, gas, mist, vapors, or spray. Prevent contact with skin and eyes.
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.
Emergency and Disposal Procedures
In the event of an emergency or the need for disposal, the following steps should be taken.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.
-
Containment: Sweep up and shovel the spilled material.
-
Disposal: Keep the collected material in suitable, closed containers for disposal.
Disposal Plan:
-
Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations. Product characteristics at the time of disposal may affect disposal options.
This compound Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
